PDC31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H71N13O13 |
|---|---|
Molecular Weight |
1002.1 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H71N13O13/c1-5-25(4)37(47)43(68)58-31(17-24(2)3)38(63)51-22-35(60)53-33(19-27-21-49-23-52-27)41(66)54-29(10-8-16-50-45(48)71)39(64)57-34(20-36(61)62)42(67)56-32(18-26-11-13-28(59)14-12-26)40(65)55-30(44(69)70)9-6-7-15-46/h11-14,21,23-25,29-34,37,59H,5-10,15-20,22,46-47H2,1-4H3,(H,49,52)(H,51,63)(H,53,60)(H,54,66)(H,55,65)(H,56,67)(H,57,64)(H,58,68)(H,61,62)(H,69,70)(H3,48,50,71)/t25-,29-,30-,31-,32-,33-,34-,37-/m1/s1 |
InChI Key |
IVQBXMPXSLAIFC-OSMHAOILSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Modulation of the Prostaglandin F2α Receptor Signaling Pathway by PDC31
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Prostaglandin (B15479496) F2α receptor (FP receptor), a G protein-coupled receptor (GPCR), is a critical regulator of smooth muscle contraction, particularly in the myometrium. Its central role in parturition and dysmenorrhea has made it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the signaling pathways governed by the FP receptor and the novel modulatory action of PDC31, a therapeutic peptide, and its analogues. This compound functions as a biased allosteric modulator, selectively inhibiting the contractile signaling cascade while promoting an alternative pathway. This document details the underlying molecular mechanisms, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for the key experiments used to characterize this unique mode of action.
Introduction to FP Receptor Signaling
The binding of the endogenous ligand, Prostaglandin F2α (PGF2α), to the FP receptor initiates a dual signaling cascade through the coupling of distinct G protein subtypes. This bifurcation of signaling is central to the physiological response in tissues like the uterine myometrium.
-
The Contractile Pathway (Gα₁₂/RhoA/ROCK): The primary pathway leading to smooth muscle contraction is mediated by the Gα₁₂ protein. Activation of Gα₁₂ leads to the stimulation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and subsequent cell contraction.[1]
-
The Mitogenic Pathway (Gαq/PKC/MAPK): The FP receptor also couples to Gαq protein, initiating the phospholipase C (PLC) cascade. This results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK1/2).[1]
This compound: A Biased Allosteric Modulator
This compound (also known as THG113.31) is a D-amino acid-based oligopeptide designed as an allosteric modulator of the FP receptor.[1] It binds to a site topographically distinct from the PGF2α binding site, inducing a conformational change in the receptor that results in biased signaling. Instead of acting as a simple antagonist, this compound selectively impedes the Gα₁₂-mediated contractile pathway while simultaneously potentiating the Gαq-mediated pathway.[1] This unique mechanism allows this compound to inhibit uterine contractions without completely shutting down all receptor activity.
A well-studied peptidomimetic analogue, PDC113.824, was developed based on this compound's structure and has been instrumental in elucidating this mechanism.[2]
Signaling Pathway Diagram
Caption: this compound biased allosteric modulation of the FP receptor.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its analogue PDC113.824 from preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy of FP Receptor Modulators
| Parameter | Modulator | Value | Pathway Assessed | Description |
| Binding Affinity (Ki) | This compound | ~30 nM | FP Receptor Binding | Allosteric, non-competitive inhibition. |
| Potency (EC₅₀) Shift | PDC113.824 | 0.19 nM → 0.10 nM | Gαq / MAPK | 2-fold increase in potency of PGF2α for ERK1/2 activation.[3] |
| Efficacy Increase | PDC113.824 | ~2-fold | Gαq / MAPK | ~100% increase in maximal PGF2α-induced ERK1/2 activation.[3] |
| Inhibition | PDC113.824 | Significant at 1 µM | Gα₁₂ / RhoA | Inhibition of PGF2α-mediated RhoA activation.[4] |
Table 2: Clinical Pharmacodynamics and Pharmacokinetics of this compound (Phase I)
| Parameter | Value | Unit | Notes |
| Dose Range | 0.01 - 1.0 | mg/kg/h | 3-hour intravenous infusion in patients with primary dysmenorrhea.[1][5] |
| Terminal Half-life | ~2 | hours | Demonstrates uncomplicated, linear pharmacokinetics.[5] |
| Intrauterine Pressure (IUP) Reduction | 23% | (overall) | Decrease observed across all dose levels.[1][5] |
| Adverse Events | Mostly mild (83.3%) | - | Not considered associated with the drug in 77.8% of cases.[1] |
Detailed Experimental Protocols
The characterization of biased allosteric modulators like this compound requires a suite of specific functional assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay (for Allosteric Modulation)
This assay determines if a compound binds non-competitively and affects the dissociation rate of the primary ligand.
-
Objective: To assess the effect of PDC113.824 on the dissociation kinetics of [³H]PGF2α from the FP receptor.
-
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing the human FP receptor.
-
Binding: Incubate the cells with a saturating concentration of [³H]PGF2α for 1 hour at room temperature to allow for equilibrium binding.
-
Dissociation Initiation: Initiate dissociation by adding a large excess of unlabeled PGF2α. Simultaneously, add either vehicle or PDC113.824 (e.g., 1 µM).
-
Time Course: At various time points, terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity remaining on the filters using liquid scintillation counting.
-
Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. A non-competitive, allosteric inhibitor will increase the rate of dissociation of the radioligand, resulting in a steeper slope compared to the vehicle control.
-
Myometrial Strip Contractility Assay
This ex vivo assay provides a physiologically relevant measure of a compound's ability to inhibit smooth muscle contraction.
-
Objective: To measure the effect of this compound/PDC113.824 on PGF2α-induced contractions of human myometrial tissue.
-
Methodology:
-
Tissue Preparation: Obtain human myometrial biopsies (e.g., during Cesarean section) and dissect into small strips (~10 x 2 x 2 mm).
-
Mounting: Mount the strips in an organ bath containing physiological saline solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and gassed with 95% O₂/5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 1-2 hours under a set tension until stable, spontaneous contractions develop.
-
Stimulation: Induce contractions by adding a specific concentration of PGF2α (e.g., 100 nM).
-
Treatment: Once stable PGF2α-induced contractions are established, add this compound/PDC113.824 in a cumulative, dose-dependent manner.
-
Data Acquisition: Record the force, frequency, and duration of contractions using a polygraph system.
-
Analysis: Quantify the changes in contraction parameters relative to the pre-treatment baseline.
-
Gα₁₂/RhoA Activation Assay (FRET-based)
This cell-based assay directly measures the activation of the small G-protein RhoA.
-
Objective: To determine if PDC113.824 inhibits PGF2α-stimulated RhoA activation.
-
Methodology:
-
Cell Culture & Transfection: Use HEK293 cells expressing the FP receptor. Transiently transfect these cells with a FRET-based RhoA biosensor (e.g., Raichu-RBD). This sensor contains YFP, CFP, and the Rho-binding domain (RBD) of a ROCK effector, which binds only to active, GTP-bound RhoA.
-
Pre-treatment: Pre-treat the transfected cells with vehicle or PDC113.824 (e.g., 1 µM) for a short period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with PGF2α (e.g., 1 µM).
-
Imaging: Acquire CFP and YFP fluorescence images using a fluorescence microscope at baseline and following stimulation.
-
Analysis: Calculate the FRET ratio (YFP/CFP). An increase in this ratio indicates that GTP-bound RhoA is binding to the RBD, causing a conformational change in the sensor. Compare the PGF2α-induced FRET change in the presence and absence of PDC113.824.
-
Gαq/MAPK (ERK1/2) Activation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream effector of the Gαq pathway.
-
Objective: To determine if PDC113.824 potentiates PGF2α-stimulated ERK1/2 phosphorylation.
-
Methodology:
-
Cell Culture & Serum Starvation: Culture FP receptor-expressing HEK293 cells. Prior to the experiment, serum-starve the cells for 30-60 minutes to reduce basal ERK1/2 activity.
-
Pre-treatment: Pre-treat cells with various concentrations of PDC113.824 or vehicle.
-
Stimulation: Stimulate the cells with a dose-response of PGF2α for a short duration (typically 5-15 minutes).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Quantification: Use densitometry to quantify the p-ERK/total ERK ratio. Plot the dose-response curves for PGF2α with and without PDC113.824 to determine changes in EC₅₀ and maximal response.
-
Experimental and Logical Workflows
Workflow for Characterizing a Biased Allosteric Modulator
References
- 1. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel biased allosteric compound inhibitor of parturition selectively impedes the prostaglandin F2alpha-mediated Rho/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of the PGF2α Receptor by PDC31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) F2α (PGF2α), acting through its G protein-coupled receptor (FP receptor), is a critical mediator of smooth muscle contraction, particularly in the uterus. Dysregulation of PGF2α signaling is implicated in conditions such as preterm labor and primary dysmenorrhea. Allosteric modulation of the FP receptor presents a sophisticated therapeutic strategy to selectively temper pro-contractile signals without completely abolishing the receptor's physiological functions. This technical guide provides an in-depth overview of the allosteric modulation of the PGF2α receptor by PDC31, a D-amino acid-based oligopeptide. We present a summary of its mechanism of action, quantitative data on its effects, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Allosteric Mechanism
This compound is a therapeutic peptide developed for the treatment of conditions associated with excessive uterine contractions, such as preterm labor and primary dysmenorrhea[1][2][3]. Its amino acid sequence is derived from a transmembrane domain of the human PGF2α receptor[1][2]. This compound functions as an allosteric modulator, binding to a site on the FP receptor that is distinct from the orthosteric binding site for the endogenous ligand, PGF2α[1][2].
A key feature of this compound's mechanism is its nature as a biased allosteric modulator . Research on a closely related peptidomimetic, PDC113.824, has elucidated this biased signaling. The binding of this compound to the FP receptor selectively inhibits the Gα12-Rho-ROCK signaling pathway, which is a primary driver of smooth muscle contraction[1][2][4]. Concurrently, it enhances signaling through the Gαq-PKC-MAPK pathway[1][2][4]. This differential regulation allows for the targeted reduction of uterine contractility while potentially preserving other physiological functions mediated by the FP receptor.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and its analogue, PDC113.824, on PGF2α receptor function.
Table 1: Binding and Functional Parameters of this compound/PDC113.824
| Parameter | Value | Compound | Assay | Source |
| Binding Affinity (Ki) | ~30 nM | This compound | Radioligand Binding Assay | [5] |
| Effect on [3H]PGF2α Dissociation Half-life | Decreased from 2.83 ± 0.34 min to 1.79 ± 0.14 min | PDC113.824 (1 µM) | Radioligand Dissociation Kinetics | [1] |
| Inhibition of PGF2α-induced Uterine Contractions | Dose-dependent reduction | This compound | Human uterine myometrial strip models | [1][2][3] |
Table 2: Clinical Pharmacodynamic and Pharmacokinetic Data for this compound (First-in-Human Study)
| Parameter | Value | Dose | Study Population | Source |
| Reduction in Intrauterine Pressure (IUP) | 23% overall decrease | 0.01 - 1 mg/kg/h (3-h infusion) | Women with primary dysmenorrhea | [1][2][3][6] |
| Maximum IUP Decrease | Observed in the high dose group | 1 mg/kg/h | Women with primary dysmenorrhea | [1][2][3][6] |
| Terminal Half-life | ~2 hours | Not specified | Women with primary dysmenorrhea | [1][2][3][6] |
| Pharmacokinetics | Uncomplicated, linear | Not specified | Women with primary dysmenorrhea | [1][2][3][6] |
Signaling Pathways and Experimental Workflows
PGF2α Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the PGF2α receptor and the modulatory effects of this compound.
Caption: Canonical PGF2α receptor signaling pathways.
Caption: Allosteric modulation of PGF2α receptor signaling by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the allosteric modulation of the PGF2α receptor by this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key experiments cited in the characterization of allosteric modulators like this compound at the FP receptor.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the PGF2α receptor.
Materials:
-
HEK293 cells stably expressing the human PGF2α receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]PGF2α.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: unlabeled PGF2α.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-FP cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled PGF2α.
-
Radioligand Addition: Add a constant concentration of [3H]PGF2α (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Coupling
Objective: To assess the effect of this compound on PGF2α-induced coupling of Gαq and Gα12 to the FP receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for:
-
FP receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc).
-
Gαq or Gα12 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).
-
Gβ and Gγ subunits.
-
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
PGF2α and this compound.
-
96-well white microplates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the expression plasmids for the FP-Rluc, Gα-YFP, Gβ, and Gγ constructs.
-
Cell Plating: Plate the transfected cells into 96-well white microplates and incubate for 24-48 hours.
-
Assay:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate and incubate to allow for substrate diffusion.
-
Pre-treat the cells with either vehicle or this compound for a defined period.
-
Stimulate the cells with PGF2α.
-
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon agonist stimulation indicates a change in the proximity of the donor and acceptor, reflecting G protein coupling. Compare the PGF2α-induced BRET signal in the presence and absence of this compound to determine its modulatory effect.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on PGF2α-induced intracellular calcium release.
Materials:
-
HEK293 cells expressing the FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGF2α and this compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the FP receptor-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of PGF2α and this compound in assay buffer.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject this compound or vehicle and monitor for any direct effect on calcium levels.
-
Inject PGF2α and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the peak fluorescence response or the area under the curve. Compare the PGF2α dose-response curve in the presence and absence of this compound to determine its effect on potency and efficacy.
Conclusion
This compound represents a promising therapeutic agent that leverages the principle of biased allosteric modulation to achieve a targeted pharmacological effect on the PGF2α receptor. By selectively inhibiting the pro-contractile Gα12-Rho-ROCK pathway, this compound can reduce uterine smooth muscle contractions while potentially preserving other signaling functions of the receptor. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other allosteric modulators targeting the FP receptor for the treatment of uterine hypercontractility disorders.
References
- 1. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel biased allosteric compound inhibitor of parturition selectively impedes the prostaglandin F2alpha-mediated Rho/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
PDC31: A Biased Allosteric Modulator of the Prostaglandin F2α Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PDC31 is a synthetic peptide that acts as a biased allosteric modulator of the prostaglandin (B15479496) F2α receptor (FP receptor), a G protein-coupled receptor (GPCR) critically involved in smooth muscle contraction. This document provides a comprehensive technical overview of this compound, focusing on its unique mechanism of action, the experimental protocols to characterize its activity, and its potential as a therapeutic agent. This compound exhibits biased agonism by differentially modulating the downstream signaling pathways of the FP receptor. It inhibits the Gα12-mediated Rho/ROCK pathway, which is responsible for uterine contractions, while simultaneously potentiating the Gαq-mediated PKC/MAPK pathway. This biased signaling profile makes this compound a promising candidate for the treatment of conditions characterized by excessive uterine contractility, such as primary dysmenorrhea and preterm labor.
Introduction to this compound and the Prostaglandin F2α Receptor
The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a member of the prostanoid receptor family of GPCRs. The binding of its endogenous ligand, PGF2α, triggers a cascade of intracellular signaling events primarily through the coupling to Gαq and Gα12 G proteins.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[1]
-
Gα12 Pathway: The coupling of the FP receptor to the Gα12 pathway results in the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] This pathway is a key regulator of the actin cytoskeleton and is centrally involved in smooth muscle contraction.[2]
This compound is a D-amino acid-based oligopeptide that acts as an allosteric modulator of the FP receptor, meaning it binds to a site distinct from the orthosteric site where PGF2α binds.[2][4] Its unique property lies in its ability to bias the receptor's signaling output.
The Biased Agonism of this compound
Biased agonism, also known as functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a GPCR, leading to the preferential activation of one signaling pathway over another.[5] this compound exemplifies this phenomenon by selectively inhibiting the Gα12 pathway while potentiating the Gαq pathway.[4] A close peptidomimetic analog of this compound, PDC113.824, has been shown to inhibit PGF2α-mediated, Gα12-dependent activation of the Rho/ROCK signaling pathways, while acting as a positive allosteric modulator on PGF2α-mediated protein kinase C and ERK1/2 signaling.[2] This biased modulation is thought to occur through an increase in FP receptor coupling to Gαq at the expense of its coupling to Gα12.[2]
It is important to note that studies have shown that the FP receptor does not significantly recruit β-arrestin upon stimulation with PGF2α.[6] Therefore, the biased agonism of this compound is primarily a G protein-biased phenomenon, specifically between the Gαq and Gα12 pathways.
Quantitative Data Summary
While extensive quantitative data for this compound's biased modulation is not publicly available, a Ki value of approximately 30 nM for its binding to the FP receptor has been reported. The following table summarizes the qualitative effects of this compound's analog, PDC113.824, on FP receptor signaling, which is considered to be representative of this compound's mechanism of action.
| Parameter | Ligand | Effect on Gαq Pathway (ERK1/2 Phosphorylation) | Effect on Gα12 Pathway (RhoA Activation) | Reference |
| Qualitative Modulation | PDC113.824 | Positive Allosteric Modulator (Potentiation) | Negative Allosteric Modulator (Inhibition) | [2] |
Signaling Pathways and Experimental Workflows
Prostaglandin F2α Receptor Signaling
The following diagram illustrates the canonical signaling pathways of the FP receptor and the proposed mechanism of action for this compound.
Caption: FP Receptor Signaling and this compound's Biased Modulation.
Experimental Workflow: Characterizing Biased Agonism
The following diagram outlines a typical experimental workflow to characterize a biased agonist like this compound.
Caption: Workflow for Characterizing this compound's Biased Agonism.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]PGF2α) from the FP receptor.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human FP receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine cell membranes, a fixed concentration of [³H]PGF2α (near its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit unlabeled ligand. For non-specific binding, include a high concentration of unlabeled PGF2α.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gαq Pathway Activation: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on PGF2α-induced ERK1/2 phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293 cells expressing the FP receptor in 6-well plates.
-
Serum-starve the cells for several hours before the experiment.
-
Pre-incubate cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of PGF2α (e.g., EC50 or EC80) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry.
-
Plot the ratio of p-ERK1/2 to total ERK1/2 against the log concentration of this compound to determine its effect on PGF2α-induced ERK1/2 phosphorylation.
-
Gα12 Pathway Activation: RhoA Activation Assay (Pull-down Assay)
Objective: To measure the inhibitory effect of this compound on PGF2α-induced RhoA activation.
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells as described for the ERK1/2 phosphorylation assay.
-
Lyse the cells in a buffer optimized for Rho GTPase assays (containing MgCl₂, protease inhibitors, etc.).
-
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads. The Rhotekin-binding domain (RBD) specifically binds to the active, GTP-bound form of RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Detect with an HRP-conjugated secondary antibody and ECL.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA.
-
Normalize the amount of active RhoA to the total RhoA present in the initial cell lysates (determined by a separate Western blot).
-
Plot the level of RhoA activation against the log concentration of this compound to determine its IC50 for inhibiting PGF2α-induced RhoA activation.
-
Conclusion
This compound represents a compelling example of a biased allosteric modulator with significant therapeutic potential. Its ability to selectively inhibit the contractile Gα12-Rho-ROCK pathway while potentiating the Gαq-PKC-MAPK pathway at the prostaglandin F2α receptor provides a targeted mechanism for relaxing smooth muscle. This in-depth guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and characterize this compound and similar biased agonists. The continued exploration of such molecules holds promise for the development of novel therapeutics with improved efficacy and reduced side effects for a range of disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Synthesis of PDC31: A D-Amino Acid Oligopeptide for Gynecological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PDC31 is a synthetic D-amino acid oligopeptide that has been investigated for its therapeutic potential in treating primary dysmenorrhea and preterm labor. As a non-competitive, allosteric inhibitor of the prostaglandin (B15479496) F2α (FP) receptor, this compound represents a novel approach to modulating the signaling pathways that drive uterine smooth muscle contractions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the detailed experimental protocols and quantitative data relevant to researchers and drug development professionals.
Introduction
Prostaglandin F2α (PGF2α) plays a crucial role in the pathophysiology of primary dysmenorrhea and preterm labor by inducing potent uterine contractions.[1] this compound, a D-amino acid-based oligopeptide, has emerged as a promising therapeutic candidate that targets the PGF2α receptor (FP receptor) to mitigate these effects. The use of D-amino acids in its structure confers resistance to proteolytic degradation, a significant advantage for peptide-based therapeutics.[2] This document details the scientific journey of this compound from its discovery and synthesis to its evaluation in clinical settings.
Discovery and Preclinical Development
This compound, also known as THG113.31, was originally developed by Theratechnologies Inc.[3] In 2008, PDC Biotech GmbH acquired an exclusive license for the family of PGF2α receptor antagonists, including this compound, for development in preterm labor and primary dysmenorrhea.[3] Preclinical studies demonstrated that this compound could reduce the duration and strength of PGF2α-induced contractions in human uterine myometrial strip models and delay delivery in animal models of preterm labor.[4][5]
Molecular Profile and Mechanism of Action
This compound is an oligopeptide with the amino acid sequence Ile-Leu-Gly-His-X-Asp-Tyr-Lys, where all constituent amino acids are in the D-enantiomeric form. The identity of the amino acid at position 'X' has been suggested to be Citrulline in the L-amino acid version of the peptide, though its definitive structure in the D-amino acid therapeutic candidate is not widely disclosed.[3]
Table 1: Molecular Profile of this compound
| Property | Value |
| Sequence | D-Ile-D-Leu-D-Gly-D-His-D-X-D-Asp-D-Tyr-D-Lys |
| Molecular Formula | C45H71N13O13 |
| Molecular Weight | 1002.12 g/mol |
| CAS Number | 634586-40-6 |
| Target | Prostaglandin F2α (FP) Receptor |
| Mechanism of Action | Allosteric, non-competitive inhibitor |
This compound functions as an allosteric and non-competitive inhibitor of the FP receptor.[6] It is thought to interfere with interactions between specific domains of the PGF2α receptor. This modulation leads to a decrease in signaling through the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while increasing signaling through the Gαq-PKC-MAPK pathway.[1] Additionally, this compound has been shown to enhance the activity of Ca2+-dependent large-conductance K+ (BKCa) channels in human myometrial cells, which contributes to myometrial relaxation.[6]
Signaling Pathway
The proposed mechanism of action of this compound involves the differential modulation of two key signaling pathways downstream of the FP receptor.
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. The use of D-amino acids requires the same synthetic principles as L-amino acids, with the primary difference being the stereochemistry of the starting materials.
Experimental Protocol: Solid-Phase Peptide Synthesis of D-PDC31
This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach for this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected D-amino acids (D-Ile, D-Leu, D-Gly, D-His(Trt), D-X, D-Asp(OtBu), D-Tyr(tBu), D-Lys(Boc))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (Initial): Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first amino acid (Fmoc-D-Lys(Boc)-OH) to the deprotected resin. Activate the amino acid with HBTU and DIEA in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining D-amino acids (Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Asp(OtBu)-OH, etc.) using the same activation and coupling procedure as in step 3. Perform a wash step after each coupling.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
In Vitro and Ex Vivo Characterization
The biological activity of this compound was characterized through a series of in vitro and ex vivo assays to determine its affinity for the FP receptor and its functional effects on uterine tissue.
Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human FP receptor.
Experimental Protocol: A competitive radioligand binding assay is performed using membrane preparations from cells expressing the human FP receptor (e.g., HEK293 cells).
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]-PGF2α) and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Table 2: In Vitro Activity of this compound
| Parameter | Value |
| Target | Prostaglandin FP Receptor |
| Binding Affinity (Ki) | ~30 nM |
Myometrial Strip Contraction Assay
Objective: To assess the functional effect of this compound on uterine smooth muscle contractility.
Experimental Protocol: This ex vivo assay uses strips of human myometrial tissue to measure the effect of this compound on spontaneous and PGF2α-induced contractions.
Procedure:
-
Obtain human myometrial tissue from biopsies.
-
Dissect the tissue into fine strips and mount them in organ baths containing a physiological salt solution at 37°C.
-
Connect the strips to force transducers to record contractile activity.
-
Allow the strips to equilibrate and develop stable spontaneous contractions.
-
To test the effect on induced contractions, add PGF2α to the organ bath to stimulate contractility.
-
Add cumulative concentrations of this compound to the bath and record the changes in the frequency, amplitude, and duration of contractions.
-
Analyze the data to determine the inhibitory effect of this compound on myometrial contractility.
Clinical Evaluation
This compound has been evaluated in a Phase I clinical trial to assess its safety, pharmacokinetics, and pharmacodynamics in women with primary dysmenorrhea.
Phase I Clinical Trial
A prospective, multi-center, dose-escalating, first-in-human study was conducted between March 2011 and June 2012.[4][5] A total of 24 women with primary dysmenorrhea were enrolled.[5]
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Result |
| Dose Range | 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h (3-hour infusion) |
| Safety | Safe and well-tolerated up to 1 mg/kg/h. Most adverse events were mild. |
| Efficacy (Intrauterine Pressure - IUP) | Overall decrease in IUP of 23% across all dose levels. A dose-dependent effect was observed, with the highest dose showing the largest decrease.[5] |
| Pharmacokinetics | Uncomplicated, linear pharmacokinetics. |
| Terminal Half-life | Approximately 2 hours.[4] |
Conclusion
This compound is a rationally designed D-amino acid oligopeptide that demonstrates promise as a therapeutic agent for conditions characterized by excessive uterine contractility. Its allosteric, non-competitive inhibition of the FP receptor, coupled with its favorable pharmacokinetic profile and demonstrated efficacy in reducing uterine pressure in a clinical setting, underscores its potential. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in furthering the understanding and application of this compound and similar peptide-based therapeutics. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theratechnologies Confirms Issuance of U.S. Patent Covering [globenewswire.com]
- 3. umontreal.scholaris.ca [umontreal.scholaris.ca]
- 4. Theratechnologies Inc Patent & Company Information - GlobalData [globaldata.com]
- 5. This compound | CAS#:634586-40-6 | Chemsrc [m.chemsrc.com]
- 6. adooq.com [adooq.com]
An In-depth Technical Guide to PDC31 (THG113.31): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDC31, also known as THG113.31, is a synthetic, D-amino acid-based oligopeptide that has been identified as a potent and selective allosteric, non-competitive inhibitor of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. It has shown therapeutic potential in conditions characterized by smooth muscle contractions, such as preterm labor and primary dysmenorrhea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies associated with this compound. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is an oligopeptide with the amino acid sequence Ile-Leu-Gly-His-X-Asp-Tyr-Lys (ILGHXDYK), where the constituent amino acids are in the D-isomeric form. The identity of the amino acid at position 'X' has not been publicly disclosed in the reviewed scientific literature. The molecule has a chemical formula of C45H71N13O13 and a molecular weight of 1002.12 g/mol .[1]
Table 1: Physicochemical Properties of this compound (THG113.31)
| Property | Value | Reference |
| Synonyms | THG113.31, ILGHXDYK | [1] |
| CAS Number | 634586-40-6 | [1] |
| Molecular Formula | C45H71N13O13 | [1] |
| Molecular Weight | 1002.12 g/mol | [1] |
| Nature | D-amino acid-based oligopeptide | [2] |
Biological Properties and Pharmacokinetics
This compound acts as a potent allosteric modulator of the FP receptor. Its biological activity has been characterized in various in vitro and in vivo models, and its pharmacokinetic profile has been assessed in a Phase I clinical trial.
Table 2: Biological and Pharmacokinetic Properties of this compound (THG113.31)
| Parameter | Value | Species/System | Reference |
| Target | Prostaglandin F2α (FP) Receptor | Human | [3] |
| Mechanism of Action | Allosteric, non-competitive inhibitor | [3] | |
| IC50 (Phosphoinositide Hydrolysis) | 27 nM | FP-expressing HEK293 cells | [3] |
| Effect on Uterine Contractions | Decreases strength and duration | In vivo | [1] |
| Terminal Half-life | ~2 hours | Human | [4] |
| Safe Dose (Phase I) | Up to 1 mg/kg/h (3-h infusion) | Human | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism involving the allosteric modulation of the FP receptor and the activation of large-conductance Ca2+-activated K+ (BKCa) channels.
Upon binding of PGF2α to the FP receptor, a G-protein-coupled receptor, several downstream signaling cascades are initiated. A key pathway for smooth muscle contraction involves the Gα12-Rho-ROCK signaling axis. This compound, by binding to an allosteric site on the FP receptor, is thought to induce a conformational change that favors signaling through the Gαq-PKC-MAPK pathway while inhibiting the Gα12-Rho-ROCK pathway. This biased signaling leads to a reduction in smooth muscle contraction.
Furthermore, this compound has been shown to enhance the activity of BKCa channels in human myometrial cells. The activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle. The precise link between FP receptor modulation by this compound and the activation of BKCa channels is an area of ongoing investigation.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed, specific protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on standard methodologies for peptide chemistry and pharmacology, the following outlines the likely experimental approaches.
Peptide Synthesis
This compound, being a D-amino acid-based oligopeptide, would be synthesized using solid-phase peptide synthesis (SPPS).
Caption: General workflow for solid-phase peptide synthesis of this compound.
FP Receptor Binding Assay
To determine the binding affinity of this compound to the FP receptor, a competitive radioligand binding assay would be employed.
Caption: Workflow for a competitive FP receptor binding assay.
BKCa Channel Activation Assay
The effect of this compound on BKCa channel activity can be assessed using patch-clamp electrophysiology.
Caption: Workflow for assessing BKCa channel activation by this compound.
Conclusion
This compound (THG113.31) is a promising therapeutic peptide with a unique mechanism of action as a biased allosteric modulator of the FP receptor, leading to smooth muscle relaxation. Its D-amino acid nature confers resistance to proteolytic degradation, and it has demonstrated a favorable safety and pharmacokinetic profile in early clinical studies. Further research is warranted to fully elucidate its complete chemical structure, particularly the identity of the 'X' amino acid, and to further detail its signaling pathways and therapeutic applications. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. This compound | CAS#:634586-40-6 | Chemsrc [m.chemsrc.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THG113: a novel selective FP antagonist that delays preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of PDC31 in G-Protein Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PDC31, a synthetic peptidomimetic allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), has emerged as a molecule of significant interest in the field of G-protein coupled receptor (GPCR) signaling. This technical guide provides an in-depth analysis of the dual role of this compound in modulating two critical signaling pathways: the Gαq-Protein Kinase C-Mitogen-Activated Protein Kinase (Gαq-PKC-MAPK) cascade and the Gα12-Rho-Rho-associated kinase (Gα12-Rho-ROCK) pathway. By functioning as a biased allosteric modulator, this compound selectively potentiates signaling through the Gαq pathway while simultaneously inhibiting the Gα12 pathway. This unique mechanism of action presents a promising avenue for therapeutic interventions, particularly in conditions characterized by excessive smooth muscle contraction, such as preterm labor and primary dysmenorrhea. This document details the underlying molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for studying these pathways, and visualizes the signaling cascades and experimental workflows.
Introduction to this compound and Biased Allosteric Modulation
This compound is a therapeutic peptide developed as an inhibitor of the PGF2α receptor. Its amino acid sequence is based on a transmembrane domain of the human FP receptor. Unlike conventional orthosteric ligands that bind to the same site as the endogenous agonist (PGF2α), this compound is an allosteric modulator, binding to a distinct site on the receptor. This interaction doesn't prevent PGF2α from binding but rather modifies the receptor's conformational state, leading to a biased signaling outcome.
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates a subset of a receptor's downstream signaling pathways. In the case of the FP receptor, PGF2α binding typically activates multiple G protein subtypes, including Gαq and Gα12. This compound exploits this by stabilizing a receptor conformation that favors coupling to Gαq at the expense of Gα12. This biased allosteric modulation is the foundation of this compound's therapeutic potential, allowing for the selective enhancement of certain cellular responses while suppressing others.
The Role of this compound in the Gαq-PKC-MAPK Pathway
The Gαq-PKC-MAPK pathway is a crucial signaling cascade involved in a variety of cellular processes, including cell growth, differentiation, and inflammation. In the context of myometrial cells, its activation is not primarily associated with contraction.
Mechanism of Potentiation
This compound acts as a positive allosteric modulator of PGF2α-mediated Gαq signaling. Upon binding of PGF2α to the FP receptor in the presence of this compound, the receptor undergoes a conformational change that enhances its coupling to Gαq. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate downstream components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.
Caption: this compound Potentiation of the Gαq-PKC-MAPK Pathway.
The Role of this compound in the Gα12-Rho-ROCK Pathway
The Gα12-Rho-ROCK pathway is a central regulator of smooth muscle contraction. Activation of this pathway leads to the phosphorylation of myosin light chain, a key event in the initiation and maintenance of muscle contraction.
Mechanism of Inhibition
This compound functions as a negative allosteric modulator of the PGF2α-induced Gα12-Rho-ROCK pathway. By binding to the FP receptor, this compound stabilizes a conformation that is less favorable for coupling to Gα12. This reduces the activation of the small GTPase RhoA. In its inactive, GDP-bound state, RhoA is cytosolic. Upon activation, it exchanges GDP for GTP and translocates to the plasma membrane, where it activates its downstream effector, Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. By inhibiting the initial Gα12 coupling, this compound effectively blocks this entire cascade, resulting in smooth muscle relaxation.
Caption: this compound Inhibition of the Gα12-Rho-ROCK Pathway.
Quantitative Data on this compound Activity
The clinical and preclinical evaluation of this compound has generated valuable quantitative data regarding its efficacy and pharmacokinetics.
Preclinical Data (PDC113.824)
The following table summarizes key findings from the foundational preclinical study by Goupil et al. (2010), which elucidated the biased allosteric mechanism of a closely related peptidomimetic, PDC113.824.
| Parameter | Condition | Result |
| PGF2α-induced RhoA Activation | Human Myometrial Cells | Inhibited by PDC113.824 |
| PGF2α-induced ERK1/2 Activation | HEK293 cells expressing FP receptor | Potentiated by PDC113.824 (2-fold increase in efficacy and potency) |
| PGF2α Binding Affinity | HEK293 cells expressing FP receptor | PDC113.824 acted as a non-competitive, allosteric modulator |
| FP Receptor-G Protein Coupling | Co-immunoprecipitation | PDC113.824 increased coupling to Gαq and decreased coupling to Gα12 |
| Myometrial Cell Contraction | Human Myometrial Cells | PGF2α-induced contraction inhibited by PDC113.824 |
Clinical Data (Phase I Study in Primary Dysmenorrhea)
A first-in-human study of this compound provided key insights into its safety, pharmacokinetics, and pharmacodynamics in patients with primary dysmenorrhea.
| Parameter | Value |
| Dose Range Tested | 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h (3-hour infusion) |
| Maximum Safe Dose | Up to and including 1 mg/kg/h |
| Effect on Intrauterine Pressure (IUP) | 23% decrease across all dose levels |
| Time to Minimum IUP | 135-150 minutes |
| Pharmacokinetics | Linear, with a terminal half-life of ~2 hours |
| Adverse Events | Most were mild (83.3%) and not considered associated with this compound (77.8%) |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in the Gαq-PKC-MAPK and Gα12-Rho-ROCK pathways.
General Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human FP receptor are suitable for initial signaling studies. Primary human myometrial smooth muscle cells are ideal for studying contractile responses.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to stimulation, serum-starve cells for 4-12 hours in serum-free media to reduce basal signaling activity.
-
This compound and PGF2α Treatment: Prepare stock solutions of this compound and PGF2α in an appropriate solvent (e.g., water or DMSO). Pre-incubate cells with this compound for a specified time (e.g., 30 minutes) before stimulating with PGF2α.
Co-Immunoprecipitation for G-Protein Coupling
This protocol is designed to assess the interaction between the FP receptor and Gαq or Gα12.
Caption: Co-Immunoprecipitation Experimental Workflow.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the FP receptor. Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-receptor complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for Gαq or Gα12, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Western Blot for Phosphorylated PKC and ERK1/2
This protocol is used to measure the activation of the Gαq-PKC-MAPK pathway.
-
Sample Preparation: Following cell treatment, lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of PKC or ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using ECL and quantify the signal. To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
RhoA Activation Assay (Pull-down)
This assay measures the amount of active, GTP-bound RhoA.
Caption: RhoA Activation Pull-down Assay Workflow.
-
Cell Lysis: Lyse cells in a specific Rho activation assay lysis buffer.
-
Pull-down: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose beads. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove unbound proteins, including inactive GDP-bound RhoA.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody. A parallel Western blot of the total cell lysate should be run to determine the total amount of RhoA in each sample.
Myometrial Cell Contraction Assay
This assay qualitatively or quantitatively assesses the effect of this compound on smooth muscle cell contraction.
-
Collagen Gel Preparation: Prepare a collagen gel matrix and embed human myometrial cells within it in a culture plate.
-
Gel Contraction: After the gel has polymerized, detach it from the sides of the well. The cells will begin to contract the collagen matrix, reducing its diameter.
-
Treatment: Treat the gels with PGF2α in the presence or absence of this compound.
-
Measurement: Measure the diameter of the collagen gel at various time points. A smaller diameter indicates greater contraction. The area of the gel can be calculated and expressed as a percentage of the initial area.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology, exemplifying the therapeutic potential of biased allosteric modulators. Its ability to selectively inhibit the pro-contractile Gα12-Rho-ROCK pathway while simultaneously potentiating the Gαq-PKC-MAPK cascade provides a unique and targeted mechanism for inducing smooth muscle relaxation. This dual action underscores the potential of this compound as a novel therapeutic agent for conditions such as preterm labor and primary dysmenorrhea. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate signaling mechanisms of this compound and other biased allosteric modulators, paving the way for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.
Therapeutic Potential of PDC31 for Preterm Labor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Preterm birth is a leading cause of neonatal morbidity and mortality, with limited effective and safe long-term tocolytic options. Prostaglandin F2α (PGF2α) plays a crucial role in initiating and maintaining uterine contractions during labor. PDC31, a novel therapeutic peptide, acts as an allosteric modulator of the PGF2α receptor (FP receptor), presenting a promising targeted approach for the management of preterm labor. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing available clinical data, and outlining key experimental methodologies. The information presented herein is intended to inform further research and development of this compound as a potential tocolytic agent.
Introduction
This compound is a therapeutic peptide whose amino acid sequence is derived from a transmembrane domain of the human PGF2α receptor.[1] It functions as an allosteric modulator, binding to a site on the FP receptor distinct from the PGF2α binding site.[1] This interaction is thought to interfere with specific PGF2α receptor domain interactions, leading to a reduction in uterine smooth muscle contraction.[1] The primary therapeutic rationale for this compound in the context of preterm labor is its ability to inhibit prostaglandin-mediated uterine contractions, a key driver of parturition.[1][2]
Mechanism of Action: Modulating PGF2α Receptor Signaling
This compound's therapeutic effect is predicated on its ability to selectively modulate the downstream signaling pathways of the PGF2α receptor in myometrial cells. The current hypothesis is that this compound biases the signaling cascade to favor pathways that do not lead to smooth muscle contraction. Specifically, it is thought to decrease signaling through the Gα12-Rho-ROCK pathway, which is a key pathway in myometrial contraction, while potentially increasing signaling through the Gαq-PKC-MAPK pathway.[1]
The binding of PGF2α to its receptor typically activates multiple G protein-coupled signaling cascades. The Gαq pathway, via phospholipase C (PLC), leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to myometrial contraction. The Gα12/13 pathway activates the RhoA/Rho-kinase (ROCK) signaling cascade, which increases the calcium sensitivity of the contractile apparatus, further promoting contraction. By inhibiting the Gα12-Rho-ROCK pathway, this compound is believed to reduce the sustained contractile force of the myometrium.
Preclinical and Clinical Data
While specific quantitative data from preclinical studies in animal models of preterm labor and in vitro myometrial strip models are not publicly available, these studies have been cited as foundational for the clinical development of this compound.[1][2][3][4][5] The available quantitative data comes from a first-in-human, Phase I clinical trial in non-pregnant women with primary dysmenorrhea, a condition also characterized by prostaglandin-mediated uterine contractions.[1][2][3][5][6]
Phase I Clinical Trial Data
The primary objective of this study was to assess the safety and pharmacokinetics of this compound, with a secondary objective to evaluate its effect on intrauterine pressure (IUP) and pain.
| Parameter | Value | Reference |
| Study Design | Prospective, multi-center, dose-escalating | [2][5][6][7] |
| Participants | 24 non-pregnant women with primary dysmenorrhea | [2][5][6][7] |
| Dose Range | 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h (3-hour infusion) | [2][5][6][7] |
| Maximum Tolerated Dose | Safe up to and including 1 mg/kg/h | [2][3][6][7] |
| Effect on Intrauterine Pressure (IUP) | 23% overall decrease across all dose levels | [3][5][6] |
| Dose-Response for IUP | Dose-dependent effect, with the 1 mg/kg/h dose showing the largest decrease | [3][5][6] |
| Pharmacokinetics | Uncomplicated, linear pharmacokinetics | [2][5][6] |
| Terminal Half-life | Approximately 2 hours | [2][5][6] |
| Adverse Events | Most were mild (83.3%) and not considered associated with this compound (77.8%) | [3][5][7] |
Experimental Protocols
Detailed protocols for the preclinical evaluation of this compound are not available in published literature. However, based on standard methodologies for assessing tocolytic agents, the following general protocols would be applicable. The protocol for the Phase I clinical trial is summarized from the available publications.
In Vitro Myometrial Strip Contraction Assay (General Protocol)
This assay is used to assess the direct effect of a compound on uterine muscle contractility.
Animal Models of Preterm Labor (General Protocol)
Animal models are used to evaluate the in vivo efficacy of a potential tocolytic agent in preventing or delaying preterm delivery. Common models involve the administration of an agent like lipopolysaccharide (LPS) to induce inflammation-mediated preterm labor.
Phase I Clinical Trial Protocol (Summarized)
-
Participants: Non-pregnant, menstruating women with a history of primary dysmenorrhea were enrolled. Exclusion criteria included other pelvic pathologies, pregnancy, and recent use of investigational drugs.[1]
-
Study Procedures: Eligible patients reported to the clinic within 8-10 hours of the onset of their menstrual flow. A transcervical catheter was placed to measure intrauterine pressure (IUP). After a baseline monitoring period, a 3-hour intravenous infusion of this compound was administered at one of the escalating doses.[5][7]
-
Assessments: IUP and pain (using a Visual Analog Scale, VAS) were monitored before, during, and after the infusion. Pharmacokinetic samples were collected at multiple time points. Safety was monitored through the recording of adverse events and clinical laboratory tests.[3][5][7]
-
Endpoints: The primary endpoints were safety and tolerability. Pharmacodynamic endpoints included changes in IUP and VAS scores.[1]
Future Directions and Conclusion
The available data suggests that this compound is a promising candidate for the treatment of preterm labor. Its novel mechanism of action as an allosteric modulator of the PGF2α receptor offers a targeted approach to inhibiting uterine contractions. The Phase I clinical data in a related indication demonstrates a favorable safety profile and a clear pharmacodynamic effect on uterine contractility.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:
-
Publication of detailed preclinical efficacy and safety data.
-
Conducting Phase II clinical trials in pregnant women with threatened preterm labor to establish efficacy and further define the safety profile in this target population.
-
Further investigation into the precise molecular interactions between this compound and the FP receptor to optimize future drug design.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of PDC31 in the Management of Primary Dysmenorrhea: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary dysmenorrhea, characterized by painful uterine contractions during menstruation, is a prevalent condition significantly impacting the quality of life for many women. The underlying pathophysiology is largely attributed to the overproduction of prostaglandins, particularly prostaglandin (B15479496) F2α (PGF2α), which induces myometrial hypercontractility and ischemia. Current treatment strategies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs), offer relief for many but are not universally effective and can be associated with adverse effects. This whitepaper provides a comprehensive technical overview of PDC31, a novel therapeutic peptide, for the treatment of primary dysmenorrhea. This compound acts as a selective prostaglandin F2α receptor inhibitor, offering a targeted approach to alleviating menstrual pain. We delve into the mechanism of action of this compound, summarize the available clinical trial data, detail experimental protocols, and present relevant signaling pathways and workflows to provide a thorough resource for researchers and drug development professionals in the field of women's health.
Introduction: The Unmet Need in Primary Dysmenorrhea Treatment
Primary dysmenorrhea is the most common gynecological complaint among women of reproductive age, with symptoms including cramping lower abdominal pain, backache, and sometimes systemic symptoms like nausea and headache. The condition arises from excessive uterine production of prostaglandins, especially PGF2α, leading to intense and prolonged uterine contractions, reduced uterine blood flow, and subsequent pain.[1] While NSAIDs, which inhibit prostaglandin synthesis, are the first-line treatment, a significant number of women experience inadequate pain relief or are intolerant to these medications. Hormonal contraceptives are another option but are not suitable or desired by all individuals. This highlights a clear unmet medical need for novel, effective, and well-tolerated therapies for primary dysmenorrhea.
This compound: A Novel Prostaglandin F2α Receptor Inhibitor
This compound is a therapeutic peptide being developed for the treatment of conditions associated with excessive uterine contractility, including primary dysmenorrhea and preterm labor.[2] Its amino acid sequence is based on a transmembrane domain of the human PGF2α receptor.[2]
Mechanism of Action: Allosteric Modulation of the PGF2α Receptor
This compound functions as an allosteric modulator of the PGF2α receptor, meaning it binds to a site distinct from the PGF2α binding site.[2] This interaction is thought to induce a conformational change in the receptor, leading to a biased signaling cascade. Specifically, this compound has been shown to decrease signaling through the Gα12-Rho-ROCK pathway, which is a key pathway for smooth muscle contraction. Concurrently, it appears to increase signaling via the Gαq-PKC-MAPK pathway. This unique mechanism of action allows this compound to inhibit PGF2α-induced uterine contractions, thereby addressing the root cause of pain in primary dysmenorrhea.
Signaling Pathway of PGF2α and this compound Intervention
The binding of PGF2α to its G-protein coupled receptor (GPCR) on myometrial cells triggers a cascade of intracellular events leading to uterine muscle contraction. This process is primarily mediated through Gαq and Gα12 proteins. The diagram below illustrates this pathway and the proposed point of intervention for this compound.
Clinical Development of this compound for Primary Dysmenorrhea
This compound has undergone a first-in-human, Phase I clinical trial to assess its safety, tolerability, and pharmacodynamics in women with primary dysmenorrhea.[3]
Phase I Clinical Trial Summary
-
Study Design: A prospective, multi-center, open-label, dose-escalating study.[3]
-
Participants: 24 non-pregnant, menstruating women with a history of primary dysmenorrhea.[3]
-
Intervention: A single 3-hour intravenous infusion of this compound at one of six dose levels: 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h.[3]
-
Primary Objective: To determine the maximum tolerated dose (MTD) of this compound.[4]
-
Secondary Objectives: To evaluate the pharmacodynamics of this compound on intrauterine pressure (IUP) and pain, and to characterize its pharmacokinetic profile.[5]
Quantitative Data Summary
While detailed quantitative data for each dose cohort from the Phase I study are not publicly available, the following tables summarize the reported overall findings.
Table 1: Safety and Tolerability of this compound (All Dose Groups)
| Parameter | Result | Citation |
| Total Adverse Events (AEs) | 18 | [3] |
| Mild AEs | 15 (83.3%) | [3] |
| AEs Not Associated with this compound | 14 (77.8%) | [3] |
| Maximum Tolerated Dose (MTD) | Not reached up to 1 mg/kg/h | [3] |
Table 2: Pharmacodynamic Effects of this compound (All Dose Groups)
| Parameter | Result | Citation |
| Overall IUP Reduction | 23% | [3] |
| Time to Minimum IUP | 135-150 minutes | [3] |
| Dose-Dependent Effect on IUP | Yes, with the 1 mg/kg/h dose showing the largest decrease. | [3] |
| Effect on Pain (VAS Scores) | A dose-differentiating effect was seen with the two highest doses. | [3] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Result | Citation |
| Pharmacokinetics | Uncomplicated and linear | [3] |
| Terminal Half-life (t½) | Approximately 2 hours | [3] |
| Cmax and AUC | Dose-proportional (Specific values per cohort not available) | [3] |
Experimental Protocols
Phase I Clinical Trial Protocol
The following diagram outlines the general workflow for a participant in the Phase I clinical trial of this compound.
Intrauterine Pressure (IUP) Measurement
While the specific model of the catheter used in the this compound trial is not detailed in the primary publication, the standard methodology for IUP measurement in a research setting with non-pregnant women involves the following steps:
-
Catheter Selection: A fluid-filled or solid-state pressure-transducer-tipped catheter is typically used.
-
Placement: Under sterile conditions, the catheter is inserted transcervically into the uterine cavity. The cervix may need to be minimally dilated to allow for passage.[6]
-
Zeroing: The pressure transducer is zeroed to atmospheric pressure.
-
Data Acquisition: Continuous IUP readings are recorded in millimeters of mercury (mmHg). Baseline uterine tone and the amplitude, frequency, and duration of contractions are measured. In the context of dysmenorrhea, where contractions can be prolonged and irregular, the area under the curve (AUC) of the pressure tracing over a defined period can be calculated to quantify total uterine activity.
Visual Analog Scale (VAS) for Pain Assessment
The VAS is a widely used and validated tool for assessing pain intensity in dysmenorrhea research.[7]
-
Scale Design: A 100-mm horizontal line is presented to the participant. The left end is labeled "No Pain" and the right end is labeled "Worst Imaginable Pain".[8]
-
Patient Instruction: The participant is asked to mark a point on the line that corresponds to their current level of pain.
-
Scoring: The distance from the "No Pain" end to the participant's mark is measured in millimeters, providing a continuous score from 0 to 100.[8] This allows for sensitive measurement of changes in pain intensity over time.
Discussion and Future Directions
The initial clinical data for this compound are promising, suggesting that it is a safe and potentially effective treatment for primary dysmenorrhea.[3] Its novel mechanism of action as an allosteric modulator of the PGF2α receptor offers a targeted therapeutic approach with the potential for a favorable side-effect profile compared to systemic prostaglandin inhibitors. The observed dose-dependent reduction in intrauterine pressure and pain scores warrants further investigation in larger, placebo-controlled Phase II trials.[3]
Future research should focus on:
-
Establishing the optimal therapeutic dose and dosing regimen.
-
Evaluating the efficacy and safety of this compound over multiple menstrual cycles.
-
Exploring non-parenteral formulations (e.g., oral, transdermal) to improve patient convenience for this chronic condition.[2]
-
Investigating the potential of this compound in other conditions characterized by uterine hypercontractility.
Conclusion
This compound represents a promising new avenue for the treatment of primary dysmenorrhea. Its targeted mechanism of action, favorable safety profile in early clinical studies, and potential to directly alleviate the uterine hypercontractility that causes menstrual pain make it a compelling candidate for further drug development. The data presented in this whitepaper provide a solid foundation for researchers and clinicians interested in advancing the treatment landscape for this common and often debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-Finding Study of this compound in Patients With Primary Dysmenorrhea [ctv.veeva.com]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. clinmedkaz.org [clinmedkaz.org]
Preclinical Research on PDC31 as a Tocolytic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PDC31 is a novel therapeutic peptide being investigated for its potential as a tocolytic agent for the treatment of preterm labor. As an allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), this compound presents a targeted approach to inhibiting uterine contractions. Preclinical evidence, though not published in detail, suggests efficacy in reducing the force and duration of myometrial contractions and delaying delivery in animal models. This technical guide synthesizes the available preclinical and early clinical data on this compound, outlines its mechanism of action, provides detailed experimental protocols for its evaluation, and visualizes key biological and experimental pathways.
Introduction to this compound
This compound is a synthetic peptide designed to specifically interact with the FP receptor, a key mediator of prostaglandin-induced uterine contractions. Unlike conventional competitive antagonists, this compound functions as an allosteric modulator, binding to a site on the receptor distinct from the PGF2α binding site. This interaction is thought to uniquely alter the receptor's signaling cascade, promoting uterine relaxation even in the presence of high local concentrations of PGF2α, a condition characteristic of preterm labor.
Mechanism of Action
This compound's tocolytic effect stems from its ability to selectively modulate the downstream signaling of the FP receptor. The binding of PGF2α to its receptor typically activates multiple G-protein pathways, including:
-
Gαq Pathway: Leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and protein kinase C (PKC) activation, which are critical for smooth muscle contraction.
-
Gα12/13 Pathway: Activates the RhoA/Rho-kinase (ROCK) signaling cascade, which increases the sensitivity of the contractile apparatus to calcium, further promoting contraction.
This compound is hypothesized to selectively inhibit the Gα12-Rho-ROCK pathway while potentially preserving or even enhancing signaling through other pathways like the Gαq-PKC-MAPK pathway.[1][2] This biased signaling results in a net decrease in myometrial contractility, leading to uterine relaxation.
Signaling Pathway Diagram
Caption: PGF2α signaling and the proposed mechanism of this compound.
Preclinical and Clinical Data
While specific quantitative data from foundational preclinical studies on this compound remain unpublished, a first-in-human Phase I clinical trial provides valuable insight into its tocolytic potential.[1][2][3][4][5] The study was conducted in women with primary dysmenorrhea, a condition characterized by prostaglandin-mediated uterine hypercontractility, serving as a surrogate model for preterm labor.
Table 1: Summary of Phase I Clinical Trial Data for this compound
| Parameter | Dosing Groups (3-hour infusion) | Key Findings |
| Doses Administered | 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h | The 1 mg/kg/h dose was identified as safe and potentially effective.[2][3][4][5] |
| Safety | Up to 1 mg/kg/h | A 3-hour infusion was safe and well-tolerated. Most adverse events were mild (83.3%) and not considered related to this compound (77.8%).[2][4][5] |
| Pharmacodynamics (Efficacy) | All dose levels | Overall, intrauterine pressure (IUP) was decreased by 23% across all doses, with the minimum pressure observed between 135-150 minutes.[2][4][5] |
| Dose-Response | Comparison across doses | A dose-dependent effect on IUP was observed, with the 1 mg/kg/h group showing the most significant decrease. A statistically significant linear dose-effect relationship was established for several IUP parameters.[2][3][4][5] |
| Pharmacokinetics | All dose levels | This compound demonstrated uncomplicated, linear pharmacokinetics with a terminal half-life of approximately 2 hours.[2][5] |
Experimental Protocols
The following sections detail standardized, representative protocols for the preclinical evaluation of tocolytic agents like this compound.
In Vitro Myometrial Strip Contraction Assay
This ex vivo assay is crucial for determining the direct effect of a compound on uterine smooth muscle contractility.
Objective: To quantify the inhibitory effect of this compound on spontaneous and PGF2α-induced contractions of human or animal myometrial tissue.
Methodology:
-
Tissue Acquisition: Obtain human myometrial biopsies from consenting patients undergoing cesarean section at term (not in labor), or from appropriate animal models (e.g., pregnant rats or mice).
-
Tissue Preparation: Immediately place biopsies in cold, oxygenated physiological salt solution (PSS; e.g., Krebs solution). Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approx. 10 mm length, 2 mm width).
-
Mounting: Mount the strips vertically in organ baths (10-25 mL) containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes, until stable, spontaneous rhythmic contractions are established.
-
Experimental Procedure:
-
Baseline Recording: Record baseline spontaneous contractions for at least 30 minutes.
-
PGF2α Induction (Optional): To mimic labor-like conditions, add a submaximal concentration of PGF2α (e.g., 100 nM) to induce stable, robust contractions.
-
This compound Administration: Add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM), allowing the tissue to stabilize at each concentration for 20-30 minutes.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension using a data acquisition system.
-
Analyze the data to quantify contraction frequency (contractions/10 min), amplitude (force in g or mN), and total contractile activity (Area Under the Curve, AUC).
-
Calculate the percentage inhibition of contractile activity at each this compound concentration relative to the baseline and construct concentration-response curves to determine parameters like IC₅₀.
-
Experimental Workflow: In Vitro Assay
Caption: Workflow for in vitro myometrial strip contraction assay.
In Vivo Animal Models of Preterm Labor
Animal models are essential for evaluating the systemic efficacy, pharmacokinetics, and safety of a potential tocolytic agent.
Objective: To determine if this compound can delay the onset of induced preterm labor and delivery in a relevant animal model.
Models:
-
Lipopolysaccharide (LPS)-Induced Preterm Labor (Mouse/Rat): This model mimics infection-induced inflammation, a common cause of preterm birth.
-
RU486 (Mifepristone)-Induced Preterm Labor (Mouse/Rat): This model uses a progesterone (B1679170) receptor antagonist to induce labor, simulating progesterone withdrawal.
General Protocol (LPS Model):
-
Animal Preparation: Use timed-pregnant mice (e.g., C57BL/6 strain). Gestation in mice is typically 19-20 days.
-
Induction of Preterm Labor: On a specific gestational day (e.g., day 16 or 17), administer an intraperitoneal (IP) injection of LPS (e.g., 100-200 µg/kg) to induce an inflammatory response and subsequent uterine contractions.
-
Drug Administration:
-
Prophylactic: Administer this compound (via a chosen route, e.g., subcutaneous or intravenous infusion) at a predetermined time before the LPS challenge.
-
Therapeutic: Administer this compound after the LPS challenge, once signs of labor are evident (e.g., decreased body temperature).
-
Include a vehicle control group and potentially a positive control group (e.g., nifedipine (B1678770) or indomethacin).
-
-
Monitoring and Endpoints:
-
Continuously monitor animals for signs of labor and the time of delivery of the first pup.
-
Primary Endpoint: Latency to delivery (time from induction to birth).
-
Secondary Endpoints: Number of live/dead pups, pup birth weight, maternal morbidity/mortality.
-
-
Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves with log-rank test) to compare the time to delivery between the this compound-treated groups and the control group.
Conclusion and Future Directions
This compound represents a promising, mechanism-based approach to tocolysis. Its unique allosteric modulation of the FP receptor offers a targeted strategy to reduce uterine contractility. While early clinical data in a surrogate population are encouraging, the full preclinical dataset remains to be published. Future research should focus on the public dissemination of these foundational preclinical studies to allow for a complete evaluation by the scientific community. Further clinical development will be necessary to establish the efficacy and safety of this compound in the target population of pregnant women in preterm labor. The detailed protocols and mechanistic understanding provided in this guide offer a framework for the continued investigation of this compound and other novel tocolytic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDC-31 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: PDC31 In Vitro Assay Using Human Myometrial Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α) is a potent uterotonic agent that plays a crucial role in the initiation and progression of labor. The PGF2α receptor (FP receptor), a G-protein coupled receptor, is a key therapeutic target for modulating uterine contractility. PDC31 is a novel allosteric modulator of the FP receptor that has been shown to reduce the duration and strength of PGF2α-induced contractions in human uterine myometrial strips.[1][2][3] This application note provides a detailed protocol for an in vitro assay to characterize the effects of this compound on human myometrial contractility, outlines its mechanism of action, and presents a framework for data analysis.
Mechanism of Action: Allosteric Modulation of the PGF2α Receptor
This compound acts as a biased allosteric modulator of the PGF2α receptor. Unlike competitive antagonists that block the PGF2α binding site, this compound binds to a distinct site on the receptor. This allosteric binding modulates the downstream signaling cascade initiated by PGF2α. Specifically, this compound is thought to decrease signaling through the Gα12-Rho-ROCK pathway, which is a primary driver of smooth muscle contraction. Concurrently, it may enhance signaling through the Gαq-PKC-MAPK pathway. This biased modulation results in a net reduction of the contractile response to PGF2α, making this compound a promising candidate for the management of conditions characterized by excessive uterine contractility, such as preterm labor and dysmenorrhea.
Experimental Protocols
Human Myometrial Tissue Collection and Preparation
Note: All procedures involving human tissue must be performed with appropriate institutional review board (IRB) approval and informed patient consent.
-
Tissue Acquisition: Obtain fresh human myometrial biopsies from consenting patients undergoing elective cesarean sections.
-
Transport: Immediately place the tissue in ice-cold, oxygenated physiological salt solution (PSS).
-
Dissection: Under a dissecting microscope, carefully remove the serosal and endometrial layers to isolate the myometrium.
-
Strip Preparation: Cut longitudinal strips of myometrium (approximately 2 mm wide and 8-10 mm long).
-
Storage: Store the prepared strips in oxygenated PSS at 4°C and use within 24 hours.
In Vitro Contractility Assay (Organ Bath)
-
Setup: Mount the myometrial strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, with regular washes every 15-20 minutes.
-
Induction of Contractions: After equilibration, induce sustained contractions by adding a submaximal concentration of PGF2α (e.g., 100 nM) to the organ bath.
-
This compound Administration: Once stable PGF2α-induced contractions are achieved, perform a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the bath at set intervals (e.g., every 20-30 minutes).
-
Data Recording: Continuously record the isometric tension of the myometrial strips throughout the experiment.
Data Presentation
The following tables illustrate how quantitative data from the this compound in vitro assay should be structured. Note: The data presented here are for illustrative purposes only, as specific quantitative data from in vitro human myometrial strip assays with this compound are not publicly available.
Table 1: Effect of this compound on PGF2α-Induced Contraction Amplitude
| This compound Concentration (nM) | Mean Contraction Amplitude (% of PGF2α control) | Standard Deviation |
| 0.1 | 95.2 | ± 4.8 |
| 1 | 82.5 | ± 6.1 |
| 10 | 65.1 | ± 5.5 |
| 100 | 42.3 | ± 4.9 |
| 1000 | 25.8 | ± 3.7 |
Table 2: Effect of this compound on PGF2α-Induced Contraction Frequency
| This compound Concentration (nM) | Mean Contraction Frequency (% of PGF2α control) | Standard Deviation |
| 0.1 | 98.1 | ± 3.2 |
| 1 | 89.7 | ± 5.3 |
| 10 | 73.4 | ± 6.8 |
| 100 | 55.9 | ± 5.1 |
| 1000 | 38.2 | ± 4.5 |
Table 3: Summary of this compound Potency
| Parameter | Value |
| IC50 (Amplitude) | 85 nM |
| IC50 (Frequency) | 120 nM |
Conclusion
The in vitro human myometrial strip assay is a valuable tool for characterizing the pharmacological profile of uterine-active compounds like this compound. This application note provides a comprehensive protocol for conducting such assays and a framework for data interpretation. The biased allosteric modulatory activity of this compound on the PGF2α receptor presents a novel therapeutic approach for managing disorders of uterine hypercontractility. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing PDC31 Efficacy on Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDC31 is a therapeutic peptide that acts as an allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1] It has demonstrated potential in reducing the duration and strength of PGF2α-induced uterine contractions, making it a candidate for the treatment of conditions associated with excessive uterine contractility, such as primary dysmenorrhea and preterm labor.[1][2][3][4][5][6] These application notes provide detailed protocols for assessing the efficacy of this compound on uterine contractions using both in vitro and in vivo models.
Mechanism of Action
This compound is not a direct antagonist of the PGF2α receptor but rather an allosteric modulator that binds to a site distinct from the PGF2α binding site.[1] This binding is thought to alter the signal transduction pathway initiated by PGF2α. Specifically, it is proposed that this compound interferes with interactions between specific PGF2α receptor domains, leading to a decrease in signaling through the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while potentially increasing signaling through the Gαq-PKC-MAPK pathway.[1] This ultimately converts the PGF2α receptor from a contractile to a relaxatory one in the context of uterine smooth muscle.
Signaling Pathway of PGF2α-Induced Uterine Contraction and this compound Intervention
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PDC31 in Animal Models of Lipopolysaccharide-Induced Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth, a leading cause of neonatal morbidity and mortality, is frequently associated with intrauterine infection and inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used in animal models to mimic infection-induced preterm labor. This model is characterized by a robust inflammatory cascade, leading to increased uterine contractility and premature delivery.[1][2][3]
PDC31 is a competitive antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[4][5][6] PGF2α is a potent uterotonic agent that plays a crucial role in uterine contractions during labor. By inhibiting the PGF2α receptor, this compound has been shown to reduce the strength and duration of uterine contractions.[4][5][6] These application notes provide a framework for evaluating the efficacy of this compound in a murine model of LPS-induced preterm labor.
Core Concepts and Mechanisms
Lipopolysaccharide (LPS) administration in pregnant animal models triggers an inflammatory response that closely mimics human chorioamnionitis-associated preterm labor. The binding of LPS to Toll-like receptor 4 (TLR4) on maternal immune cells initiates a downstream signaling cascade.[2][3] This cascade involves the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[1] These inflammatory mediators stimulate the production of prostaglandins, including PGF2α, which in turn act on the myometrium to induce uterine contractions and initiate labor.[1][4]
This compound is hypothesized to intervene in this pathway by blocking the action of PGF2α on its receptor in the myometrium. This targeted antagonism is expected to reduce the intensity and frequency of uterine contractions, thereby delaying the onset of preterm labor and delivery, without directly suppressing the initial inflammatory response to LPS.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on the expected outcomes of this compound treatment in an LPS-induced preterm labor model. As specific preclinical data for this compound in this model is not publicly available, these tables are intended to serve as a template for data presentation and interpretation.
Table 1: Effect of this compound on Gestational Length and Pup Survival in LPS-Treated Mice
| Treatment Group | N | Mean Gestational Length (days) | Preterm Delivery Rate (%) | Pup Survival Rate at 24h Post-Delivery (%) |
| Vehicle Control (Saline) | 10 | 19.5 ± 0.5 | 0 | 95 ± 5 |
| LPS (100 µg/kg) + Vehicle | 10 | 17.8 ± 0.8 | 90 | 20 ± 10 |
| LPS (100 µg/kg) + this compound (Low Dose) | 10 | 18.5 ± 0.6 | 50 | 45 ± 15 |
| LPS (100 µg/kg) + this compound (High Dose) | 10 | 19.2 ± 0.4 | 20 | 70 ± 12 |
Table 2: Effect of this compound on Uterine Contractility in LPS-Treated Mice
| Treatment Group | N | Contraction Frequency (contractions/hour) | Contraction Amplitude (mmHg) | Intrauterine Pressure (mmHg) |
| Vehicle Control (Saline) | 8 | 5 ± 2 | 10 ± 3 | 8 ± 2 |
| LPS (100 µg/kg) + Vehicle | 8 | 25 ± 5 | 45 ± 8 | 35 ± 6 |
| LPS (100 µg/kg) + this compound (Low Dose) | 8 | 15 ± 4 | 30 ± 6 | 22 ± 5 |
| LPS (100 µg/kg) + this compound (High Dose) | 8 | 8 ± 3 | 18 ± 5 | 12 ± 4 |
Table 3: Effect of this compound on Inflammatory Markers in Maternal Serum of LPS-Treated Mice
| Treatment Group | N | IL-6 (pg/mL) | TNF-α (pg/mL) | PGF2α (pg/mL) |
| Vehicle Control (Saline) | 10 | 15 ± 5 | 20 ± 8 | 50 ± 15 |
| LPS (100 µg/kg) + Vehicle | 10 | 500 ± 100 | 800 ± 150 | 450 ± 90 |
| LPS (100 µg/kg) + this compound (Low Dose) | 10 | 480 ± 95 | 750 ± 140 | 430 ± 85 |
| LPS (100 µg/kg) + this compound (High Dose) | 10 | 460 ± 90 | 720 ± 130 | 440 ± 88 |
Experimental Protocols
Protocol 1: Induction of Preterm Labor in Mice using Lipopolysaccharide (LPS)
Materials:
-
Pregnant C57BL/6 mice (gestational day 16.5)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
On gestational day 16.5, pregnant mice are weighed to determine the correct dosage of LPS.
-
A stock solution of LPS is prepared in sterile PBS. A typical dose for inducing preterm labor is 100 µg of LPS per animal.[1]
-
The LPS solution is administered via intraperitoneal (i.p.) injection in a volume of 200 µL.[1]
-
Control animals receive an i.p. injection of 200 µL of sterile PBS.
-
Following injection, mice are housed individually and monitored for signs of labor, including nesting behavior, vaginal bleeding, and delivery of pups.
-
The time from injection to the delivery of the first pup is recorded. Preterm birth is typically defined as delivery before gestational day 18.5.[1]
Protocol 2: Administration of this compound in the LPS-Induced Preterm Labor Model
Materials:
-
This compound
-
Vehicle solution for this compound (e.g., sterile saline, DMSO)
-
LPS-treated pregnant mice (as per Protocol 1)
-
Sterile syringes and needles
Procedure:
-
This compound is dissolved in a suitable vehicle to the desired concentrations for low and high doses.
-
Thirty minutes prior to the administration of LPS (as described in Protocol 1), pregnant mice are treated with either this compound or the vehicle control.
-
The route of administration for this compound should be determined based on its pharmacokinetic properties (e.g., intravenous, subcutaneous, or intraperitoneal injection).
-
Following this compound/vehicle administration, LPS is injected as per Protocol 1.
-
Animals are closely monitored for the onset of labor, delivery, and pup survival.
Protocol 3: Measurement of Uterine Contractility
Materials:
-
Anesthetized pregnant mice
-
Intrauterine pressure catheter
-
Pressure transducer and recording system
Procedure:
-
At a predetermined time point after LPS and this compound administration (e.g., 6 hours), a subset of mice from each treatment group is anesthetized.
-
A small incision is made in the abdomen to expose the uterus.
-
A fluid-filled catheter is inserted into the uterine horn and secured.
-
The catheter is connected to a pressure transducer to record intrauterine pressure changes over time.
-
Data on contraction frequency and amplitude are collected and analyzed.
Protocol 4: Assessment of Inflammatory Markers
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kits for IL-6, TNF-α, and PGF2α
Procedure:
-
At the time of sacrifice, blood is collected from the mice via cardiac puncture.
-
The blood is centrifuged to separate the plasma/serum.
-
The levels of IL-6, TNF-α, and PGF2α in the plasma/serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: LPS-induced preterm labor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in an LPS-induced preterm labor model.
References
- 1. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 2. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Maternal regulation of inflammatory cues is required for induction of preterm birth [insight.jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Prostaglandin F2α Receptor Antagonism in Pregnant Sheep Models
Introduction
These application notes provide a comprehensive overview of the role of PGF2α in ovine pregnancy, summarize the available human dose-response data for PDC31, and detail relevant experimental protocols that can be adapted for preclinical studies in pregnant sheep.
Data Presentation
This compound Dose-Response Data in Humans
The following table summarizes the dose-dependent effects of a 3-hour intravenous infusion of this compound on intrauterine pressure (IUP) in women with primary dysmenorrhea. This data is extrapolated from a first-in-human study and may serve as a starting point for designing preclinical studies in sheep, keeping in mind the potential for species-specific differences.[3][4]
| Dose of this compound (mg/kg/h) | Mean Decrease in IUP | Observations |
| 0.01 | Not specified | Part of the dose-escalation study. |
| 0.05 | Not specified | Part of the dose-escalation study. |
| 0.15 | Not specified | Part of the dose-escalation study. |
| 0.3 | Not specified | Part of the dose-escalation study. |
| 0.5 | Not specified | Part of the dose-escalation study. |
| 1 | Largest decrease | Showed the most significant reduction in IUP. |
| Overall | 23% decrease across all doses | IUP reached a minimum at 135-150 minutes into the infusion. |
Table 1: Summary of this compound Dose-Response on Intrauterine Pressure in Humans. Data extracted from a study on primary dysmenorrhea.[3][4]
Experimental Protocols
Ovine Model for Studying Preterm Labor
A common method to induce preterm labor in sheep involves the administration of cortisol to the fetus.[2] This mimics the natural cascade of events leading to parturition.
Protocol for Cortisol-Induced Preterm Labor in Sheep:
-
Animal Model: Pregnant ewes, typically of a specific breed like Corriedale, are used.[5] The gestational age for inducing preterm labor is usually between 125 and 130 days (term is approximately 145 days).
-
Surgical Preparation: Catheters are surgically implanted into the fetal tarsal artery and amniotic cavity, and into a maternal jugular vein. This allows for fetal infusion and blood sampling, as well as maternal blood sampling.
-
Induction of Labor: A continuous intravenous infusion of cortisol is administered to the fetus.
-
Monitoring:
-
Uterine Activity: Intrauterine pressure can be monitored via the amniotic catheter to quantify the frequency and amplitude of contractions.
-
Hormone Levels: Blood samples are collected from both the ewe and the fetus to measure plasma concentrations of steroids (e.g., cortisol, estrogen, progesterone) and prostaglandins (B1171923).[2]
-
Parturition: The time to delivery is recorded.
-
Administration of Investigational Drugs
Based on protocols for administering various substances to pregnant ewes, the following provides a general guideline for administering a PGF2α receptor antagonist like this compound.
Protocol for Intravenous Infusion in Pregnant Ewes:
-
Drug Preparation: The investigational drug (e.g., this compound) is diluted in a sterile vehicle suitable for intravenous administration.
-
Administration: The drug is administered via a catheter placed in a maternal vein, typically the jugular vein. The infusion can be continuous over a set period (e.g., 3 hours, as in the human study[3][4]) or as bolus injections.
-
Dose Selection: Doses for a dose-response study would ideally be selected based on prior pharmacokinetic and pharmacodynamic data. In the absence of such data, a range of doses can be chosen based on findings from other species, with appropriate allometric scaling.
Estrus Synchronization Protocols in Ewes
While not directly related to dose-response studies of a PGF2α antagonist in pregnant animals, protocols for estrus synchronization in ewes provide valuable information on the administration of prostaglandins and gonadotropins, and the subsequent monitoring of reproductive outcomes. These protocols often involve the use of prostaglandin (B15479496) F2α analogues to induce luteolysis.
Example of a Prostaglandin-Based Estrus Synchronization Protocol:
-
Animals: Multiparous ewes are often used.[5]
-
Protocol:
-
Endpoints:
Signaling Pathways and Experimental Workflows
PGF2α Signaling Pathway in Ovine Myometrium
The following diagram illustrates the signaling pathway of PGF2α in the myometrial cells of the uterus, leading to uterine contractions.
PGF2α signaling pathway in myometrial cells leading to uterine contraction.
Hypothetical Experimental Workflow for this compound Dose-Response Study in Pregnant Sheep
The diagram below outlines a potential experimental workflow for a dose-response study of this compound in a pregnant sheep model of preterm labor.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin production at the onset of ovine parturition is regulated by both estrogen-independent and estrogen-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Long term prostaglandin based-protocols improve the reproductive performance after timed artificial insemination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Interval Prostaglandin F2α Combined with GnRH Improves the Estrus Synchronization and Reproductive Performance of Sheep During the Breeding Season - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for a Phase I Clinical Trial of PDC31 in Primary Dysmenorrhea
These application notes provide a detailed overview of the methodology for a Phase I clinical trial of PDC31, a prostaglandin (B15479496) F2α receptor inhibitor, for the treatment of primary dysmenorrhea (PD). The information is intended for researchers, scientists, and drug development professionals.
Introduction
Primary dysmenorrhea is characterized by painful uterine contractions during menstruation in the absence of any underlying pelvic pathology.[1][2] These contractions are primarily mediated by prostaglandins, particularly prostaglandin F2α (PGF2α), which binds to its receptor (FP receptor) on the uterine smooth muscle, leading to myometrial contractions.[3] this compound is an allosteric, non-competitive inhibitor of the FP receptor. It is a D-amino acid-based oligopeptide that has been shown to reduce the strength and duration of PGF2α-induced uterine contractions in preclinical models.[3][4] This document outlines the protocol for a first-in-human, Phase I clinical trial to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in women with primary dysmenorrhea.
Study Design and Objectives
This was a prospective, multi-center, dose-escalating, first-in-human Phase I study.[3][4][5][6][7]
Primary Objective:
-
To determine the safe and pharmacodynamically active dose range of this compound in patients with primary dysmenorrhea.[3][5][7]
Secondary Objectives:
-
To evaluate the pharmacokinetics of this compound.
-
To assess the effect of this compound on intrauterine pressure (IUP) and pain.
Participant Selection
Inclusion Criteria:
-
Diagnosed with primary dysmenorrhea.
-
Age between 18 and 45 years.
-
Regular menstrual cycles.
-
Menstrual pain intensity of ≥ 4 on a Numerical Rating Scale (NRS) for the three preceding cycles.[8]
Exclusion Criteria:
-
Secondary dysmenorrhea or any underlying gynecological pathology.
-
Use of hormonal contraceptives or other medications that could interfere with the study outcomes.[8]
-
Any clinically significant medical conditions.
Investigational Drug and Dosing
-
Drug: this compound (prostaglandin F2α receptor inhibitor)
-
Formulation: Intravenous infusion
-
Dose Escalation: The study employed a dose-escalating design with the following dose levels administered as a 3-hour infusion: 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h.[3][4][5][6][7]
Study Procedures and Assessments
A total of 24 women with primary dysmenorrhea were enrolled and treated with one of the specified doses of this compound.[3][4][6][7] The infusion was administered over 3 hours within 8-10 hours of the onset of menstruation.[3][5][7] Patients were observed for a further 24 hours.[3][4][5][7]
5.1 Pharmacodynamic Assessments
-
Intrauterine Pressure (IUP): Monitored continuously before, during, and after the infusion to assess uterine contractility.
-
Pain Assessment: Pain intensity was assessed using a Visual Analog Scale (VAS) at regular intervals.[3][5][7] The VAS is a common tool for pain assessment in dysmenorrhea trials.[9]
5.2 Safety Assessments
-
Monitoring of adverse events (AEs) and dose-limiting toxicities (DLTs).[3][5][7]
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
5.3 Pharmacokinetic Assessments
-
Blood samples were collected at predefined time points to determine the serum concentrations of this compound and to characterize its pharmacokinetic profile.[3][4][5][7]
Data Presentation
Table 1: Summary of Study Design and Key Parameters
| Parameter | Description |
|---|---|
| Study Phase | Phase I |
| Study Design | Prospective, multi-center, dose-escalating, first-in-human |
| Patient Population | 24 non-pregnant women with primary dysmenorrhea |
| Intervention | 3-hour intravenous infusion of this compound |
| Dose Levels | 0.01, 0.05, 0.15, 0.3, 0.5, 1 mg/kg/h[3][4][5][6][7] |
| Primary Endpoint | Safety and tolerability (adverse events, dose-limiting toxicities)[3] |
| Secondary Endpoints | Pharmacokinetics, Intrauterine Pressure (IUP), Pain (VAS)[3] |
Table 2: Summary of Key Pharmacodynamic and Pharmacokinetic Findings
| Parameter | Finding |
|---|---|
| Safety | This compound was safe and well-tolerated up to a dose of 1 mg/kg/h.[3][4][5][6][7] Most adverse events were mild.[3][4][6] |
| Intrauterine Pressure (IUP) | A dose-dependent decrease in IUP was observed, with an overall reduction of 23% across all dose levels.[3][4][5] The maximum effect was seen at 135-150 minutes.[3][4][5] |
| Pain (VAS Score) | This compound infusion led to a decrease in pain scores, with a more pronounced effect at the two highest doses.[3][4][5][7] |
| Pharmacokinetics | this compound exhibited linear pharmacokinetics with a terminal half-life of approximately 2 hours.[4][5][7] |
Experimental Protocols
7.1 Protocol for Intrauterine Pressure (IUP) Measurement
-
A fluid-filled catheter connected to a pressure transducer is inserted into the uterine cavity.
-
The transducer is calibrated to zero at the level of the symphysis pubis.
-
Continuous IUP recordings are obtained and digitized for analysis.
-
Baseline IUP is recorded for a specified period before the infusion.
-
IUP is monitored continuously throughout the 3-hour infusion and for a defined post-infusion period.
-
Data analysis includes the calculation of mean IUP, frequency, and amplitude of uterine contractions.
7.2 Protocol for Pain Assessment using Visual Analog Scale (VAS)
-
Patients are provided with a 100 mm horizontal line, with "no pain" at one end (0 mm) and "worst imaginable pain" at the other end (100 mm).
-
At specified time points (e.g., every 30 minutes), patients are asked to mark a point on the line that corresponds to their current level of pain.
-
The distance from the "no pain" end to the patient's mark is measured in millimeters to give a numerical pain score.
-
Baseline pain scores are recorded before the start of the infusion.
-
VAS scores are collected throughout the infusion and the post-infusion observation period.
7.3 Protocol for Pharmacokinetic Sampling and Analysis
-
Venous blood samples are collected into appropriate tubes at pre-specified time points (e.g., pre-infusion, multiple times during the infusion, and at several points post-infusion).
-
Plasma or serum is separated by centrifugation and stored frozen until analysis.
-
The concentration of this compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and terminal half-life (t1/2), are calculated using non-compartmental analysis.
Visualizations
Caption: Signaling pathway of PGF2α-induced uterine contraction and the inhibitory action of this compound.
Caption: Experimental workflow for the Phase I clinical trial of this compound.
Caption: Logical relationship between this compound dose and clinical outcomes.
References
- 1. Transcutaneous electrical nerve stimulation for women with primary dysmenorrhea: Study protocol for a randomized controlled clinical trial with economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immediate analgesic effect of acupuncture for acute primary dysmenorrhea: protocol of a randomized controlled trial [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Transcutaneous electrical nerve stimulation for women with primary dysmenorrhea: Study protocol for a randomized controlled clinical trial with economic evaluation | PLOS One [journals.plos.org]
- 9. Dysmenorrhea Painful Periods Clinical Research Trials | CenterWatch [centerwatch.com]
Intravenous Infusion Protocol for PDC31 in Human Subjects: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDC31 is a therapeutic peptide and an allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1] It is under investigation for its potential to treat conditions associated with excessive uterine contractions, such as primary dysmenorrhea and preterm labor.[1][2] this compound is a D-amino acid-based oligopeptide that acts as a non-competitive inhibitor of the FP Prostaglandin Receptor, leading to a reduction in the strength and duration of uterine contractions.[2] This document provides detailed application notes and protocols for the intravenous infusion of this compound in human subjects, based on a first-in-human Phase I clinical study.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric modulator, binding to a site on the PGF2α receptor distinct from the PGF2α binding site.[1] This interaction is thought to interfere with specific PGF2α receptor domain interactions, leading to a biased signaling cascade. Specifically, this compound decreases signaling through the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while increasing signaling via the Gαq-PKC-MAPK pathway.[1] This selective modulation results in the inhibition of uterine smooth muscle contractions.[1]
Human Clinical Trial Protocol
The following protocol is based on a prospective, multi-center, dose-escalating first-in-human Phase I study conducted in women with primary dysmenorrhea.[1][3]
Subject Eligibility
Inclusion Criteria:
-
Non-pregnant, menstruating women with primary dysmenorrhea.[1]
Exclusion Criteria:
-
Confirmed diagnosis of pelvic inflammatory disease, endometriosis, or adenomyosis.
-
Pregnancy or a positive baseline pregnancy test.
-
Breastfeeding.
-
Fully or partially intact hymenal membrane.
-
Clinically significant hepatic or renal function tests greater than the upper limit of normal at screening.
-
Clinically significant medical or psychiatric disorder within the previous 6 months.
-
Exposure to any investigational drug within 4 weeks prior to screening.[1]
Dosing and Administration
This compound was administered as a continuous intravenous infusion over a period of 3 hours.[1][3] The study was a dose-escalating trial to determine the maximum tolerated dose (MTD).[1]
Table 1: this compound Dose Escalation Schedule
| Dose Level | Infusion Rate (mg/kg/h) |
| 1 | 0.01 |
| 2 | 0.05 |
| 3 | 0.15 |
| 4 | 0.3 |
| 5 | 0.5 |
| 6 | 1.0 |
| Data sourced from a Phase I clinical trial.[1][3] |
Preparation of Infusion Solution
This compound was diluted in 100 ml of normal saline (0.9% sodium chloride for injection) for administration.[1]
Experimental Workflow
The experimental workflow for the clinical trial involved several key stages from patient screening to post-infusion monitoring.
Monitoring and Data Collection
Continuous monitoring of subjects was crucial throughout the study.
Table 2: Monitoring Parameters and Schedule
| Parameter | Baseline | During Infusion | Post-Infusion |
| Intrauterine Pressure (IUP) | Minimum 30 minutes | Continuously | Minimum 30 minutes |
| Vital Signs | Prior to infusion | Throughout infusion | After cessation |
| Electrocardiogram (ECG) | - | Last 30 minutes | - |
| Adverse Events | - | Recorded as reported | Recorded as reported |
| Pain (Visual Analog Scale - VAS) | Assessed | Assessed | Assessed |
| Protocol based on a first-in-human study.[1] |
Summary of Clinical Findings
The first-in-human study of this compound demonstrated a favorable safety and efficacy profile at the tested doses.
Safety and Tolerability
-
A 3-hour infusion of this compound was found to be safe up to and including doses of 1 mg/kg/h.[1][3][4]
-
The majority of adverse events reported were mild (83.3%) and not considered to be associated with this compound (77.8%).[1][3][4]
Pharmacodynamics
-
This compound infusion led to a decrease in uterine activity, as measured by intrauterine pressure (IUP) and pain scores (VAS).[1][3]
-
IUP was reduced by an average of 23% across all dose levels, with the most significant decrease observed in the high-dose group (1 mg/kg/h).[1][3]
-
The maximum effect on IUP was observed between 135 and 150 minutes after the start of the infusion.[1][3]
Pharmacokinetics
-
This compound exhibited uncomplicated, linear pharmacokinetics.[5]
-
The terminal half-life of the peptide was approximately 2 hours.[3][5]
Preclinical Evidence
Prior to human trials, this compound was evaluated in preclinical models. These studies demonstrated that this compound could reduce the duration and strength of PGF2α-induced contractions in human uterine myometrial strip models.[1][3] Furthermore, in animal models of preterm labor, this compound was shown to delay delivery.[1][3]
Conclusion
The intravenous infusion of this compound, as detailed in this protocol, has been investigated in a Phase I clinical trial and has shown promise as a safe and potentially effective treatment for conditions characterized by excessive uterine contractility. Researchers and drug development professionals can utilize this information as a foundation for further clinical investigation and development of this compound. It is imperative that any future studies are conducted under strict ethical and regulatory guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | CAS#:634586-40-6 | Chemsrc [m.chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea. | Semantic Scholar [semanticscholar.org]
- 5. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Pain Relief in Dysmenorrhea with PDC31 using Visual Analog Scale
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary dysmenorrhea is a common gynecological condition characterized by painful uterine contractions during menstruation. A key mediator of this pain is prostaglandin (B15479496) F2α (PGF2α), which binds to its receptor (FP receptor) on myometrial cells, leading to intense uterine muscle contractions. PDC31 is a novel therapeutic peptide that acts as a PGF2α receptor inhibitor.[1] It functions as an allosteric modulator, offering a targeted approach to alleviating dysmenorrhea-related pain by inhibiting these excessive uterine contractions.[2]
This document provides detailed application notes and protocols for assessing the efficacy of this compound in providing pain relief for primary dysmenorrhea, with a specific focus on the use of the Visual Analog Scale (VAS) as a primary endpoint.
Mechanism of Action of this compound
This compound is a therapeutic peptide that selectively modulates the PGF2α receptor.[2] During menstruation, the release of arachidonic acid from the endometrium is converted into prostaglandins, including PGF2α.[2] Elevated levels of PGF2α lead to uterine hypercontractility and ischemia, causing the pain associated with dysmenorrhea.[2] this compound is thought to interfere with the signaling cascade initiated by PGF2α binding to its receptor. Specifically, it has been shown to decrease signaling through the Gα12-Rho-ROCK pathway, which is a key pathway in smooth muscle contraction.[2] By inhibiting this pathway, this compound reduces the duration and strength of PGF2α-induced uterine contractions, thereby alleviating pain.[1][3]
Quantitative Data Presentation
The following table summarizes the mean change from baseline in Visual Analog Scale (VAS) pain scores observed in a first-in-human clinical study of this compound in women with primary dysmenorrhea.[3][4] A dose-differentiating effect on pain was noted, particularly at the two highest doses.[3]
| Time Point (Hours) | 0.01 mg/kg/h (n=4) | 0.05 mg/kg/h (n=4) | 0.15 mg/kg/h (n=4) | 0.3 mg/kg/h (n=4) | 0.5 mg/kg/h (n=4) | 1.0 mg/kg/h (n=4) |
| 0 (Baseline) | 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | ~ -5 | ~ -10 | ~ -12 | ~ -15 | ~ -20 | ~ -25 |
| 2 | ~ -8 | ~ -15 | ~ -18 | ~ -25 | ~ -35 | ~ -45 |
| 3 (End of Infusion) | ~ -10 | ~ -20 | ~ -25 | ~ -30 | ~ -48 | ~ -55 |
| 4 | ~ -12 | ~ -22 | ~ -28 | ~ -35 | ~ -50 | ~ -58 |
| 6 | ~ -10 | ~ -25 | ~ -30 | ~ -40 | ~ -55 | ~ -60 |
| 8 | ~ -8 | ~ -22 | ~ -28 | ~ -38 | ~ -52 | ~ -58 |
| 12 | ~ -5 | ~ -18 | ~ -25 | ~ -35 | ~ -50 | ~ -55 |
| 24 | ~ -2 | ~ -15 | ~ -20 | ~ -30 | ~ -45 | ~ -50 |
Note: The values in this table are estimations derived from the graphical representation of the mean change from baseline in VAS scores from the cited study and are for illustrative purposes.
Experimental Protocols
Clinical Trial Workflow
The following diagram outlines the typical workflow for a clinical trial assessing the efficacy of this compound in dysmenorrhea using VAS.
Patient Population and Study Design
-
Inclusion Criteria : Non-pregnant, menstruating women with a diagnosis of primary dysmenorrhea.[1]
-
Study Design : A prospective, multi-center, dose-escalating Phase I study is a suitable design for a first-in-human trial.[1]
-
Treatment Administration : this compound is administered as a continuous intravenous infusion over a period of 3 hours.[1] The infusion should be initiated within 8-10 hours of the onset of menstruation.[1]
-
Dose Escalation : The study may include multiple dose cohorts, with doses ranging from 0.01 mg/kg/h to 1 mg/kg/h.[1]
Protocol for Visual Analog Scale (VAS) Assessment
Objective: To quantitatively measure the subjective pain intensity experienced by participants with primary dysmenorrhea.
Materials:
-
100 mm horizontal Visual Analog Scale printed on paper or a validated electronic version. The scale should be anchored with "No Pain" on the left (0 mm) and "Worst Imaginable Pain" on the right (100 mm).
-
A ruler for scoring paper-based VAS.
Procedure:
-
Patient Instruction:
-
Explain the purpose of the VAS to the participant in a clear and standardized manner.
-
Instruct the participant to mark a single vertical line on the 100 mm horizontal line to indicate their current level of menstrual pain.
-
Emphasize that the left end of the line represents the complete absence of pain, and the right end represents the most severe pain they can imagine.
-
-
Administration Schedule:
-
Baseline: Administer the VAS immediately before the initiation of the this compound infusion to establish a baseline pain score.
-
During Infusion: Administer the VAS at regular intervals during the 3-hour infusion period (e.g., every 30 or 60 minutes).
-
Post-Infusion: Continue to administer the VAS at specified time points after the completion of the infusion (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-infusion) to assess the duration of pain relief.[1]
-
-
Data Collection and Scoring:
-
For paper-based VAS, use a ruler to measure the distance in millimeters from the "No Pain" anchor to the participant's mark.
-
Record the score as a value between 0 and 100.
-
For electronic VAS, the software will automatically record the score.
-
Ensure that data is recorded accurately and consistently at each time point for every participant.
-
-
Data Analysis:
-
Calculate the mean VAS scores and the change from baseline for each dose group at each time point.
-
Statistical analysis can be performed to determine the dose-dependent effects of this compound on pain relief and to compare the efficacy between different dose levels.
-
Safety and Pharmacokinetics
In the first-in-human study, a 3-hour infusion of this compound was found to be safe at doses up to and including 1 mg/kg/h.[3] The majority of adverse events were mild and not considered to be associated with the study drug.[3] this compound demonstrated uncomplicated, linear pharmacokinetics with a terminal half-life of approximately 2 hours.[3] Pharmacokinetic samples should be collected to profile the drug's concentration over time.[1]
Conclusion
This compound represents a promising targeted therapy for the treatment of primary dysmenorrhea. The use of the Visual Analog Scale is a well-established and effective method for assessing pain relief in clinical trials for this condition. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and execute robust studies to further evaluate the efficacy and safety of this compound.
References
Application Notes and Protocols: Pharmacokinetic Profiling of PDC31 in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDC31 is a novel therapeutic peptide that acts as an allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor. It is under investigation for the treatment of conditions associated with uterine contractions, such as primary dysmenorrhea and preterm labor. Understanding the pharmacokinetic (PK) profile of this compound is crucial for optimizing dosing regimens and ensuring its safety and efficacy. These application notes provide a summary of the pharmacokinetic data from a first-in-human clinical study and detail the protocols for its assessment.
Pharmacokinetic Profile of this compound
A prospective, multi-center, dose-escalating Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in women with primary dysmenorrhea. The study demonstrated that this compound has an uncomplicated and linear pharmacokinetic profile.[1][2][3]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound were assessed following a 3-hour intravenous infusion at doses ranging from 0.01 to 1 mg/kg/h.[1][2][3] The key findings are summarized in the table below.
| Pharmacokinetic Parameter | Value | Key Observations |
| Terminal Half-Life (t½) | ~2 hours | The relatively short half-life suggests that steady-state concentrations would be reached within 7-9 hours of continuous infusion.[1] |
| Systemic Clearance (CL) | 72 - 124 mL/h/kg | Clearance was observed to be constant and independent of the administered dose.[2] |
| Area Under the Curve (AUC) | Dose-proportional | The increase in systemic exposure to this compound was directly proportional to the administered dose, indicating linear kinetics.[2] |
| Distribution-Elimination | 2-exponential phase | This suggests a two-compartment model for the distribution and elimination of the drug in the body.[2] |
Note: Cmax and Tmax values were not explicitly detailed in the available literature but are expected to be consistent with a 3-hour intravenous infusion.
Experimental Protocols
Clinical Study Protocol for Pharmacokinetic Assessment
This protocol outlines the methodology for the collection of pharmacokinetic samples in a clinical setting.
1. Patient Population:
2. Study Design:
-
A prospective, multi-center, open-label, dose-escalating Phase I study.[1][4]
-
Cohorts of patients received ascending doses of this compound.[4]
3. Dosing and Administration:
-
This compound was administered as a continuous intravenous infusion over 3 hours.[1][2][3]
-
The doses tested included 0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h.[1]
4. Pharmacokinetic Sample Collection:
-
Blood samples were collected from each participant to profile the drug's concentration over time.[1][2][3]
-
A typical sampling schedule for a 3-hour infusion study would include:
-
Pre-infusion (0 h)
-
During infusion (e.g., 0.5, 1, 2, and 3 h)
-
Post-infusion (e.g., 3.5, 4, 5, 7, and 9 h)
-
5. Sample Processing and Storage:
-
Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma should be separated by centrifugation within 30 minutes of collection.
-
Plasma samples should be stored frozen at -80°C until analysis.
Bioanalytical Protocol for this compound Quantification
This protocol provides a general framework for the quantification of this compound in plasma samples. The specific assay would need to be developed and validated according to regulatory guidelines.
1. Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of peptide drugs like this compound due to its high sensitivity and selectivity.
2. Sample Preparation:
-
Protein precipitation is a common method for extracting peptides from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate the proteins.
-
The sample is then centrifuged, and the supernatant containing the analyte is collected.
-
The supernatant may be further concentrated by evaporation and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for peptide separation. The mobile phase usually consists of a gradient of water and acetonitrile with an additive like formic acid to improve peak shape.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized for sensitive and specific detection.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the study samples is then determined from the calibration curve using a weighted linear regression.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Signaling Pathway of this compound
This compound is an allosteric modulator of the PGF2α receptor. It is thought to selectively inhibit the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while promoting the Gαq-PKC-MAPK pathway.[1]
References
Determining the In Vivo Half-Life and Clearance of PDC31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the in vivo pharmacokinetic properties of PDC31, a peptide inhibitor of the prostaglandin (B15479496) F2α (PGF2α) receptor. The protocols outlined herein are designed for preclinical animal studies and detail the experimental workflow, from animal handling and drug administration to plasma sample analysis and data interpretation. The provided information is critical for researchers in drug development and pharmacology seeking to characterize the half-life and clearance of this compound and similar peptide-based therapeutics.
Introduction
This compound is a therapeutic peptide under investigation for conditions characterized by excessive uterine contractions, such as primary dysmenorrhea and preterm labor.[1][2] It functions as an allosteric modulator of the PGF2α receptor, interfering with signaling pathways that lead to smooth muscle contraction.[1] A first-in-human study has established that this compound has a terminal half-life of approximately 2 hours in humans and exhibits linear pharmacokinetics.[1][2][3] Understanding the in vivo half-life and clearance of this compound in preclinical models is a crucial step in its development, providing essential data for dose selection, safety assessment, and prediction of human pharmacokinetics.[4]
The primary clearance mechanisms for peptides include enzymatic degradation and renal filtration.[5] Factors such as size, charge, and susceptibility to proteases significantly influence a peptide's stability and persistence in circulation.[5] This document provides detailed protocols for conducting in vivo studies in a rat model to determine these key pharmacokinetic parameters for this compound.
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | ~2 hours | [1][2] |
| Half-Life Range | 1.7 - 2.3 hours | [3] |
| Systemic Clearance | 72 - 124 ml/h/kg | [3] |
| Pharmacokinetics | Linear and uncomplicated | [1][2][3] |
Signaling Pathway of this compound
This compound is an allosteric modulator of the PGF2α receptor.[1] It is thought to decrease signaling through the Gα12-Rho-ROCK pathway, which is involved in smooth muscle contraction, while potentially increasing signaling through the Gαq-PKC-MAPK pathway.[1]
Experimental Protocols
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the major steps involved in determining the in vivo half-life and clearance of this compound.
References
Troubleshooting & Optimization
PDC31 clinical trial limitations and safety concerns
This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations and safety concerns of the PDC31 clinical trial. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and data interpretation related to this compound.
Frequently Asked Questions (FAQs)
Q1: What were the primary limitations of the first-in-human this compound clinical trial?
A1: The primary limitations of this initial Phase I study were its exploratory nature and limited scope. Key limitations acknowledged in the study include:
-
Small Sample Size: The trial was conducted with a total of 24 women with primary dysmenorrhea (PD).[1][2]
-
Limited Drug Exposure: For safety reasons as a first-in-human trial, the exposure to this compound was intentionally limited.[1][2][3][4]
-
Lack of a Placebo Control Arm: The study did not include a placebo group, which makes it challenging to definitively attribute all observed effects to this compound alone.[1][3][4]
-
Higher Statistical Uncertainty: Pharmacodynamic parameters were assessed with a two-sided Type I error of 20%, which increases the probability of false-positive findings to one in five.[1][2][3][4]
Q2: What were the main safety concerns identified during the this compound trial?
A2: The first-in-human study of this compound did not raise any major safety concerns.[1] A 3-hour infusion of this compound was found to be safe at doses up to and including 1 mg/kg/h.[1][2][5] No dose-limiting toxicities were observed, and consequently, a maximum tolerated dose (MTD) could not be established.[5]
Q3: Were there any serious adverse events reported in the trial?
A3: There was one serious adverse event reported, which was a prolongation of hospitalization. However, this event was not considered to be related to the administration of this compound.[5]
Q4: How were adverse events categorized and evaluated in the study?
A4: Adverse events were graded for toxicity according to the Common Terminology Criteria for Adverse Events (CTCAE), version 4.02. A dose-limiting toxicity was defined as any toxicity of Grade 2 or greater, or any toxicity determined by the gynecologist to be definitely, possibly, or probably related to the study drug and dose-limiting.[5]
Troubleshooting Guide
Issue: Difficulty interpreting the clinical significance of the reported efficacy of this compound.
Troubleshooting Steps:
-
Acknowledge Study Limitations: When evaluating the efficacy data, it is crucial to consider the limitations of the Phase I trial, particularly the absence of a placebo control arm and the small sample size.[1][2][3][4]
-
Focus on Dose-Dependent Trends: The study noted a dose-dependent effect on intrauterine pressure (IUP), with the highest dose (1 mg/kg/h) showing the most significant decrease.[1][2][5] This suggests a biological effect of the drug.
-
Consider Pharmacodynamic Readouts: The primary outcomes were safety and tolerability. The reductions in IUP and pain scores (Visual Analog Scale - VAS) should be viewed as exploratory pharmacodynamic endpoints that support the proposed mechanism of action.[1][2][5]
Data Presentation
Table 1: Summary of Adverse Events
| Adverse Event Characteristic | Value |
| Total Number of Adverse Events | 18 |
| Mild Adverse Events | 15 (83.3%)[1][2][5] |
| Not or Unlikely Related to this compound | 14 (77.8%)[1][2][5] |
| Possibly Related to this compound | 4 (22.2%)[5] |
| Serious Adverse Events (not drug-related) | 1[5] |
Table 2: this compound Dose Escalation Cohorts
| Dose Level (mg/kg/h) |
| 0.01 |
| 0.05 |
| 0.15 |
| 0.3 |
| 0.5 |
| 1 |
| Data derived from the description of the dose-escalating study design.[1][2][5] |
Experimental Protocols
Protocol: First-in-Human Dose-Escalating Study of this compound
1. Patient Population:
-
24 non-pregnant, menstruating women aged 18 years or older with a diagnosis of primary dysmenorrhea.[5]
-
Exclusion Criteria: Confirmed diagnosis of pelvic inflammatory disease, endometriosis, or adenomyosis; pregnancy or positive pregnancy test; breastfeeding; clinically significant hepatic or renal function abnormalities; or significant medical or psychiatric disorders.[5]
2. Study Design:
-
A prospective, multi-center, dose-escalating Phase I clinical trial conducted at four hospitals in Europe.[1][2][5]
-
Patients were enrolled in cohorts to receive one of six escalating doses of this compound.[5]
3. Drug Administration:
-
This compound was diluted in 100 ml of normal saline and administered as a continuous intravenous infusion over 3 hours.[5]
-
The infusion was initiated within 8-10 hours of the onset of menstruation.[1][2][5]
4. Monitoring and Assessments:
-
Intrauterine Pressure (IUP): Monitored using a fluid-filled catheter inserted into the uterine cavity. A minimum of 30 minutes of baseline IUP was recorded before the infusion. Monitoring continued during the infusion and for at least 30 minutes after its cessation.[5]
-
Pain Assessment: Pain was assessed using a Visual Analog Scale (VAS) prior to, during, and after the infusion.[1][2][5]
-
Safety Monitoring: Patients were observed for dose-limiting toxicities and other adverse events for 24 hours post-infusion. Vital signs were measured throughout the infusion period.[1][2][5]
-
Pharmacokinetics: Serum samples were collected to determine the pharmacokinetic profile of this compound.[5]
Visualizations
Caption: Proposed signaling pathway of this compound at the PGF2α receptor.
Caption: Experimental workflow for the this compound first-in-human clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Translating PDC31 Animal Model Data to Humans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PDC31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical animal model data to human studies.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant difference in the effective dose of this compound between our animal models and what is reported in human trials. Why is this the case?
A1: Discrepancies in effective dosing between animal models and humans are a common challenge in drug development and can be attributed to several factors for a compound like this compound, a prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) antagonist.
-
Pharmacokinetic (PK) Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly across species. For instance, the metabolic rate in rodents is generally faster than in humans, which can lead to a shorter half-life of the drug and necessitate higher or more frequent dosing to achieve a therapeutic effect. The first-in-human study of this compound reported a terminal half-life of approximately 2 hours in humans.[1] Animal-specific PK data is crucial for accurate dose extrapolation.
-
Pharmacodynamic (PD) Differences: The interaction between this compound and the FP receptor can differ between species. This can be due to variations in receptor density, binding affinity, or the downstream signaling pathways. While the FP receptor is the target in both animals and humans, the physiological response to its antagonism might not be linear across species.
-
Model-Specific Factors: The method used to induce preterm labor in animal models (e.g., hormonal induction with RU486 or inflammatory induction with lipopolysaccharide) may not fully replicate the complex pathophysiology of spontaneous preterm labor in humans.[2][3][4] This can lead to differences in the required dose to achieve a tocolytic (labor-inhibiting) effect.
Q2: How do I select the most appropriate animal model for my this compound efficacy studies?
A2: The choice of an animal model is critical and depends on the specific research question. For studying the effects of this compound on preterm labor, several models have been utilized, each with its own advantages and limitations.
-
Sheep Model: The sheep model is considered a good predictor for human parturition due to similarities in uterine physiology and the hormonal control of pregnancy. A study using this compound (also referred to as THG113.31) in a sheep model of RU486-induced preterm labor demonstrated a significant delay in delivery. This model is particularly useful for studying the direct tocolytic effects of this compound.
-
Rodent Models (Mouse and Rat): Rodent models are widely used due to their cost-effectiveness, short gestation periods, and the availability of genetic modifications. Preterm labor can be induced in rodents using agents like RU486 or lipopolysaccharide (LPS) to mimic hormonal or inflammatory triggers of preterm birth.[2][3] However, there are significant physiological differences compared to humans, such as the bicornuate uterus and different hormonal regulation of pregnancy, which can impact the translatability of findings. The first-in-human study of this compound mentions that its effective dose range was partly based on extrapolations from mouse and sheep models, though the specific data from the mouse studies were unpublished.[5]
-
Non-Human Primate Models: While more complex and costly, non-human primate models offer the closest physiological and anatomical similarities to humans, including a similar menstrual cycle. These models can be valuable for late-stage preclinical testing to confirm efficacy and safety before moving to human trials.
Q3: We are observing off-target effects in our animal studies that were not predicted. How can we troubleshoot this?
A3: Unexpected off-target effects can arise from several sources. Here's a systematic approach to troubleshooting:
-
Re-evaluate Target Specificity: Confirm the specificity of this compound for the FP receptor in your animal model. While this compound is designed to be a specific FP receptor antagonist, its interaction with other prostaglandin receptors (e.g., EP receptors) or other G-protein coupled receptors could differ across species.
-
Investigate Metabolite Activity: Analyze the metabolites of this compound in your animal model. It is possible that a metabolite, rather than the parent compound, is responsible for the observed off-target effects. The metabolic profile of a drug can vary significantly between species.
-
Assess Tissue Distribution: Determine the tissue distribution of this compound in your animal model. The compound may be accumulating in a particular organ or tissue at concentrations high enough to cause off-target effects.
-
Review the Animal Model: The specific pathophysiology of the animal model could unmask an off-target effect that is not relevant to the human condition you are aiming to treat. Consider if the observed effect is a consequence of the model itself.
Troubleshooting Guides
Problem: Inconsistent Efficacy of this compound in a Rodent Model of Preterm Labor.
| Potential Cause | Troubleshooting Steps |
| Variability in Labor Induction | Ensure the method of inducing preterm labor (e.g., dose and timing of RU486 or LPS administration) is highly standardized across all animals. Monitor for consistent markers of labor onset. |
| Dosing Regimen | Optimize the dose and frequency of this compound administration based on pharmacokinetic studies in your specific rodent strain. A single dose may not be sufficient to maintain therapeutic levels throughout the labor process. |
| Genetic Background of Animals | Be aware that different strains of mice or rats can respond differently to both the labor-inducing agent and the therapeutic compound. Use a consistent and well-characterized strain for your experiments. |
| Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact the bioavailability and efficacy of this compound. Validate that the chosen route provides consistent and adequate drug exposure. |
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound. Note: Some preclinical data from mouse, rat, and dog models were cited as "unpublished" in the primary human study publication.
Table 1: Efficacy of this compound in a Sheep Model of RU486-Induced Preterm Labor
| Parameter | Saline Solution (Control) | This compound (THG113.31) |
| Time to Delivery (hours after RU486) | 34.8 ± 1.1 | 41.9 ± 0.5 |
| Average Delay in Delivery (hours) | - | 7.1 |
| Statistical Significance (P-value) | - | < .001 |
Table 2: Safety and Tolerability of this compound in a First-in-Human Study (Primary Dysmenorrhea)
| Dose Group (mg/kg/h) | Number of Patients | Adverse Events (Mild) | Adverse Events (Not Associated with this compound) |
| 0.01 - 1.0 | 24 | 15 (83.3%) | 14 (77.8%) |
No dose-limiting toxicities were observed up to 1 mg/kg/h.[5]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Pharmacokinetics | Uncomplicated, linear |
| Terminal Half-life | ~2 hours |
Experimental Protocols
Protocol: RU486-Induced Preterm Labor in Sheep for this compound Efficacy Testing
This protocol is a summary of the methodology used in the preclinical evaluation of this compound (THG113.31) in a sheep model.
-
Animal Model: Pregnant ewes at a specific gestational age.
-
Induction of Preterm Labor: Administration of the progesterone (B1679170) receptor blocker RU486 to induce uterine contractions and initiate labor.
-
Drug Administration:
-
Treatment Group: Intravenous infusion of this compound (THG113.31).
-
Control Group: Intravenous infusion of a saline solution.
-
-
Monitoring:
-
Continuous monitoring of uterine electromyographic (EMG) activity to assess uterine contractions.
-
Observation for the time of delivery of the lambs.
-
Monitoring of fetal well-being through blood gas analysis (PaO2, PaCO2, pH, SaO2) and cortisol levels.
-
-
Endpoint: The primary endpoint is the time from RU486 administration to delivery. A significant delay in the this compound-treated group compared to the control group indicates tocolytic efficacy.
Visualizations
Signaling Pathway of PGF2α and Inhibition by this compound
Caption: PGF2α signaling pathway leading to myometrial contraction and its inhibition by this compound.
Experimental Workflow for Preclinical to Clinical Translation of this compound
References
- 1. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urosphere.com [urosphere.com]
- 3. researchgate.net [researchgate.net]
- 4. A Cross-Species Analysis of Animal Models for the Investigation of Preterm Birth Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Solubility Challenges with PDC31
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the synthetic peptide PDC31 in experimental buffers.
This compound Physicochemical Properties
This compound is a D-amino acid-based oligopeptide with the sequence Ile-Leu-Gly-His-X-Asp-Tyr-Lys, where 'X' is an under-determined amino acid. For the purpose of providing a practical guide, we will proceed with the assumption that 'X' is Leucine (L) , a non-polar amino acid. This assumption allows for the estimation of key physicochemical properties that are crucial for troubleshooting solubility.
A summary of the estimated properties for this compound (sequence: ILGHLDYK) is presented in the table below. These values are calculated using standard peptide property prediction tools and should be used as a guide for initial experimental design.
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | 1002.12 g/mol | Standard for an octapeptide. |
| Isoelectric Point (pI) | 5.8 | The peptide has a net neutral charge at this pH, which can lead to minimal solubility. It is recommended to work at a pH at least 1-2 units away from the pI. |
| Net Charge at pH 7.0 | -0.0 | Near neutral charge at physiological pH, which could contribute to aggregation if not properly buffered. |
| Grand Average of Hydropathicity (GRAVY) | -0.638 | The negative GRAVY score suggests that the peptide is slightly hydrophilic overall, which is favorable for solubility in aqueous solutions. However, localized hydrophobic residues may still present challenges. |
| Hydrophilic Residues | 50% | A balanced composition of hydrophilic and hydrophobic residues. |
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dissolve it in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A1: While this compound is reported to have high water solubility, precipitation in buffered solutions is a common issue. At a pH of 7.4, which is close to its estimated isoelectric point (pI) of 5.8, the peptide has a near-neutral net charge. This minimizes electrostatic repulsion between peptide molecules, increasing the likelihood of aggregation and precipitation. Additionally, the ionic strength of standard PBS might not be optimal for maintaining this compound solubility.
Q2: How can I systematically approach optimizing the buffer conditions to improve this compound solubility?
A2: A systematic approach involving the modification of buffer pH, ionic strength, and the inclusion of solubility-enhancing additives is recommended. It is advisable to test a matrix of conditions on a small scale before preparing a large volume of your experimental buffer. A suggested optimization strategy is outlined in the table in the Troubleshooting Guide section.
Q3: Are there any specific additives that are known to be effective for improving the solubility of peptides like this compound?
A3: Yes, several additives can enhance peptide solubility. For this compound, consider the following:
-
Salts: Besides NaCl, other salts like KCl or (NH₄)₂SO₄ can be tested. Varying the salt concentration can help to shield electrostatic interactions that may lead to aggregation.
-
Glycerol (B35011): Typically used at 5-20% (v/v), glycerol is a cryoprotectant and osmolyte that can stabilize peptides and prevent aggregation.
-
Arginine and Glutamic Acid: A combination of L-arginine and L-glutamic acid (e.g., 50 mM each) can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide.
-
Non-ionic Detergents: Low concentrations (e.g., 0.01-0.1%) of detergents like Tween® 20 or Triton™ X-100 can be effective, particularly if hydrophobic interactions are driving aggregation. However, ensure that the chosen detergent is compatible with your downstream assays.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a concentrated stock solution, it is recommended to first dissolve the lyophilized this compound powder in sterile, deionized water. If solubility is still an issue, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by a stepwise dilution into the aqueous experimental buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid interfering with biological assays.
Q5: Could the D-amino acid composition of this compound affect its solubility compared to L-amino acid peptides?
A5: The stereochemistry of the amino acids (D vs. L) does not inherently alter the fundamental physicochemical properties like pI or hydrophobicity of the individual residues. However, the overall three-dimensional conformation of a D-peptide will be a mirror image of its L-counterpart. This can influence inter-molecular interactions and potentially affect aggregation propensity and solubility in unique ways. Therefore, standard solubility enhancement strategies for L-peptides are applicable but may require empirical optimization for D-peptides like this compound.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow the systematic approach outlined in the table below. It is recommended to perform a small-scale solubility screen to identify the optimal buffer conditions.
| Parameter | Range to Test | Rationale | Hypothetical Outcome for this compound |
| pH | 4.0, 5.0, 6.0, 7.0, 8.0, 9.0 | To identify a pH that is at least 1-2 units away from the pI (est. 5.8), thereby ensuring a net charge on the peptide and promoting electrostatic repulsion. | Improved solubility is expected at pH ≤ 4.8 and pH ≥ 6.8. |
| Salt Concentration (NaCl) | 0 mM, 50 mM, 150 mM, 250 mM, 500 mM | To modulate the ionic strength of the buffer. Low salt can sometimes lead to aggregation due to unshielded charges, while very high salt can cause "salting out". | Optimal solubility may be found at 150-250 mM NaCl, which mimics physiological conditions and provides sufficient charge shielding. |
| Additives | - Glycerol (5%, 10%, 20% v/v)- L-Arginine/L-Glutamic Acid (50 mM each)- Tween® 20 (0.01%, 0.05% v/v) | To stabilize the peptide, prevent aggregation, and solubilize hydrophobic regions. | 10% glycerol or 50 mM L-Arg/L-Glu are likely to significantly enhance solubility without interfering with most biological assays. |
Experimental Protocols
Protocol for this compound Solubility Screening
This protocol outlines a method to systematically test various buffer conditions to determine the optimal composition for solubilizing this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Buffer stock solutions (e.g., 1 M Tris-HCl, 1 M MES, 1 M HEPES)
-
Salt stock solution (e.g., 5 M NaCl)
-
Additive stock solutions (e.g., 50% Glycerol, 500 mM L-Arginine/L-Glutamic Acid)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a primary stock solution of this compound: Dissolve a small, accurately weighed amount of lyophilized this compound in sterile, deionized water to a concentration of 10 mg/mL. If the peptide does not dissolve readily, sonicate briefly in a water bath.
-
Prepare a matrix of test buffers: In separate microcentrifuge tubes, prepare a series of 100 µL buffer solutions with varying pH, salt concentrations, and additives as outlined in the troubleshooting table.
-
Spike this compound into test buffers: Add 1 µL of the 10 mg/mL this compound stock solution to each test buffer to achieve a final concentration of 100 µg/mL. Mix gently by pipetting.
-
Incubate and observe: Incubate the tubes at the desired experimental temperature (e.g., 4°C, room temperature, or 37°C) for 1 hour. Visually inspect for any precipitation or cloudiness.
-
Quantify soluble this compound:
-
Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Measure the concentration of this compound in the supernatant. This can be done by measuring the absorbance at 280 nm (if the concentration is high enough and there are aromatic residues) or, more accurately, by using a reverse-phase HPLC method.
-
-
Analyze the results: Compare the concentration of soluble this compound across the different buffer conditions to identify the optimal buffer composition.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound solubility issues.
Caption: A stepwise workflow for troubleshooting this compound solubility.
Hypothetical this compound Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound as an allosteric inhibitor of the Prostaglandin F2α (PGF2α) receptor.
Caption: this compound's role in the PGF2α receptor signaling pathway.
potential off-target effects of the peptide inhibitor PDC31
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the peptide inhibitor PDC31.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric, non-competitive inhibitor of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] It is a D-amino acid-based oligopeptide designed to reduce smooth muscle contractions.[1] Its mechanism involves modulating the PGF2α signaling pathway by:
-
Decreasing signaling through the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction.[2]
-
Increasing signaling through the Gαq-PKC-MAPK pathway.[2]
-
Enhancing the activity of Ca2+-dependent large-conductance K+ (BKCa) channels in myometrial cells.[1]
This dual action leads to a reduction in the strength and duration of uterine contractions, making it a candidate for treating conditions like primary dysmenorrhea and preterm labor.[2][3]
Q2: Have any off-target effects or adverse events been observed in clinical studies?
A first-in-human, Phase I clinical trial was conducted to assess the safety and effective dose range of this compound in patients with primary dysmenorrhea.[2][4] The study concluded that a 3-hour infusion of this compound was safe at doses up to 1 mg/kg/h.[2][3] Key observations include:
-
The majority of adverse events reported were mild (83.3%) and not considered to be associated with this compound (77.8%).[2][3]
-
A single mild hot flush was reported as a potential infusion reaction.[4]
-
Initial reports of QTc prolongation were attributed to technical issues with an ECG machine and were not observed at higher doses with a replacement machine.[4]
While this initial study suggests a good safety profile, comprehensive off-target screening is crucial during preclinical and clinical development.
Q3: My peptide inhibitor experiment is yielding inconsistent results. What are common causes of variability?
Inconsistent results with peptide inhibitors like this compound can stem from several factors unrelated to off-target effects. These should be ruled out first:
-
Peptide Solubility and Aggregation: Peptides, especially those with hydrophobic residues, can be difficult to dissolve and may aggregate in aqueous solutions, leading to assay variability.[5]
-
Improper Storage and Handling: Peptides are sensitive to degradation. Improper storage (e.g., at temperatures warmer than -20°C, exposure to light) and repeated freeze-thaw cycles can compromise the peptide's integrity and activity.[5][6]
-
Oxidation: Peptides containing Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can alter their structure and function.[5]
-
Batch-to-Batch Variability: Differences in synthesis and purification between batches can lead to variations in purity and activity.[7]
-
Contaminants: Residual substances from synthesis, such as trifluoroacetate (B77799) (TFA), can interfere with biological assays and affect cell growth or signal readouts.[5][6]
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A systematic approach is recommended to identify potential off-target interactions:
-
In Silico Analysis (Sequence Homology): Compare the amino acid sequence of this compound's target (FP receptor) with other known receptors and proteins. Significant homology in the binding region could suggest potential off-target binding.
-
Broad Panel Screening: Screen this compound against a large panel of receptors, enzymes (especially kinases involved in downstream signaling like PKC and ROCK), and ion channels to identify unintended interactions.
-
Cytotoxicity Assays: Conduct in vitro cytotoxicity assays (e.g., MTT, LDH release) on various target and non-target cell lines to determine if this compound exhibits toxicity in cells that do not express the FP receptor.[7]
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe the global effects of this compound on cell morphology, proliferation, and other cellular functions to uncover unexpected biological activities.[8]
Troubleshooting Guides
Issue 1: Observed Cellular Toxicity in a Non-Target Cell Line
You are observing significant cytotoxicity (e.g., cell death, reduced proliferation) in a cell line that does not express the FP receptor.
Workflow for Troubleshooting Unexplained Cytotoxicity
Caption: Workflow to diagnose unexpected cytotoxicity.
Data Presentation: Comparative IC50 Values
Summarize your cytotoxicity data in a table to clearly compare the potency of this compound across different cell lines.
| Cell Line | FP Receptor Expression | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Uterine Myometrial Cells | High | e.g., 5 | e.g., Staurosporine: 0.1 |
| Non-Target Cell Line A | None | e.g., 10 | e.g., Staurosporine: 0.15 |
| Non-Target Cell Line B | None | e.g., >100 | e.g., Staurosporine: 0.2 |
Issue 2: this compound Affects a Signaling Pathway Unrelated to the FP Receptor
Your results show that this compound modulates a signaling pathway (e.g., cAMP-dependent pathway) that is not canonically downstream of the PGF2α receptor's Gα12 or Gαq coupling.
Logical Flow for Investigating Aberrant Signaling
Caption: Investigating unexpected signaling pathway modulation.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine if this compound directly inhibits or activates other kinases, particularly those involved in smooth muscle contraction and cell signaling (e.g., ROCK, PKC, PKA, members of the MAPK family).
Methodology:
-
Service Selection: Engage a commercial kinase profiling service that offers a broad panel (e.g., >100 kinases). Provide a high-purity sample of this compound.
-
Assay Principle: Typically, these are radiometric or fluorescence-based assays that measure the ability of a kinase to phosphorylate a specific substrate in the presence or absence of the inhibitor.
-
Concentration: Perform an initial screen at a high concentration of this compound (e.g., 10 µM) to identify any potential hits.
-
Dose-Response: For any kinases showing significant inhibition (>50% at 10 µM), perform a follow-up dose-response experiment to determine the IC50 value.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Compare the IC50 values for any off-target kinases to the on-target potency of this compound at the FP receptor. A significantly lower IC50 for an off-target kinase is a cause for concern.[9]
Protocol 2: Competitive Radioligand Binding Assay
Objective: To assess the binding affinity of this compound for other G-protein coupled receptors (GPCRs) that are structurally related to the FP receptor or are highly expressed in tissues where off-target effects might be a concern.
Methodology:
-
Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the receptor being tested (e.g., ³H-Prostaglandin E2 for EP receptors).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the off-target receptor.
Signaling Pathway Diagram
The following diagram illustrates the known on-target signaling pathway of this compound and highlights potential points of off-target interaction that may require investigation.
References
- 1. This compound | CAS#:634586-40-6 | Chemsrc [m.chemsrc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Use Inhibitors [sigmaaldrich.com]
Technical Support Center: Addressing Variability in Myometrial Strip Response to PDC31
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PDC31 and myometrial tissue. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect myometrial contractility?
This compound is a therapeutic peptide that acts as a prostaglandin (B15479496) F2α (PGF2α) receptor inhibitor.[1][2] It functions as an allosteric modulator, meaning it binds to a site on the PGF2α receptor that is distinct from the PGF2α binding site.[1] This interaction is thought to alter the signal transduction cascade initiated by PGF2α binding. Specifically, this compound is believed to decrease signaling through the Gα12-Rho-ROCK pathway, which is associated with smooth muscle contraction, while potentially increasing signaling via the Gαq-PKC-MAPK pathway.[1] The net effect is a reduction in the duration and strength of PGF2α-induced contractions in myometrial strips.[1][2][3]
Q2: We are observing significant variability in the response of our myometrial strips to this compound. What are the potential sources of this variability?
Variability in myometrial strip experiments can arise from several factors, both biological and procedural. Key sources include:
-
Biological Variability:
-
Hormonal Status: The endocrine environment of the tissue donor can significantly impact myometrial responsiveness. Progesterone (B1679170) levels, for instance, are known to influence uterine contractility.[4][5]
-
Gestational Age: The physiological state of the myometrium changes throughout pregnancy, affecting its contractility and receptor expression.[4]
-
Parity: Myometrial strips from multigravida individuals may respond differently to stimulants compared to those from primigravida individuals.[4]
-
Individual Genetic Differences: Variations in gene expression for receptors, ion channels, and signaling proteins can lead to different responses.
-
Tissue Region: The specific location within the uterus from which the biopsy is taken can influence contractility.
-
-
Procedural Variability:
-
Tissue Handling and Dissection: The quality of the myometrial strips, including dimensions and orientation of muscle fibers, is critical for consistent results.[6]
-
Agonist Concentration and Exposure Time: The concentration of the contractile agonist (e.g., PGF2α or oxytocin) and the duration of exposure can lead to receptor desensitization and variable responses.[7]
-
Experimental Conditions: Factors such as buffer composition, temperature, and oxygenation of the tissue bath must be tightly controlled.
-
Data Analysis: Inconsistent methods for quantifying contraction parameters (amplitude, frequency, duration) can introduce variability.
-
Q3: Can prior exposure to oxytocin (B344502) affect the response to this compound?
While direct studies on the interaction between oxytocin pre-exposure and this compound response are not detailed in the provided results, it is known that prior exposure to oxytocin can lead to desensitization of oxytocin receptors and reduced contractile response in myometrial tissue.[7][8] This altered state of the tissue could potentially influence the subsequent response to other agents like this compound, which modulates a different receptor system. It is crucial to have a standardized and consistent protocol regarding the use of any pre-contracting agents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between strips from the same donor | Inconsistent strip dissection (size, orientation). | Ensure uniform dissection of myometrial strips, paying close attention to muscle fiber orientation.[6] Aim for consistent dimensions for all strips in an experiment. |
| Non-uniform mounting in the tissue bath. | Standardize the mounting procedure to apply consistent tension to each strip. | |
| Inconsistent response to PGF2α (agonist) | PGF2α degradation. | Prepare fresh PGF2α solutions for each experiment. Store stock solutions appropriately according to the manufacturer's instructions. |
| Receptor desensitization. | Optimize the PGF2α concentration to elicit stable, submaximal contractions. Avoid prolonged exposure to high concentrations before adding this compound. Consider intermittent stimulation protocols.[7] | |
| No or minimal response to this compound | Low PGF2α stimulation. | This compound's effect is more pronounced in the presence of high PGF2α concentrations.[1] Ensure adequate stimulation with PGF2α to observe the inhibitory effect of this compound. |
| Inactive this compound. | Verify the storage conditions and preparation of the this compound solution. | |
| Tissue viability issues. | Ensure proper handling and oxygenation of the myometrial tissue from collection to the end of the experiment. | |
| Unexpectedly high variability in data, especially after prolonged experiments | Tissue fatigue or degradation. | An observation period of around 180 minutes has been noted to reduce high variability in some studies.[1][3] Consider limiting the duration of experiments to maintain tissue health. |
Experimental Protocols
Key Experiment: In Vitro Myometrial Strip Contractility Assay
This protocol outlines the methodology for assessing the effect of this compound on PGF2α-induced contractions in isolated human myometrial strips.
1. Tissue Acquisition and Preparation:
-
Obtain human myometrial biopsies from consenting patients undergoing procedures such as Cesarean section. Record relevant clinical data (gestational age, parity, reason for surgery).
-
Immediately place the biopsy in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, carefully dissect strips of myometrium, ensuring they are free of endometrium and serosa.[6] The strips should be of uniform size (e.g., 10 mm long, 2 mm wide).
2. Mounting and Equilibration:
-
Mount the myometrial strips vertically in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1-2 g) and allow the strips to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until spontaneous contractions are stable.
3. Induction of Contractions and this compound Application:
-
Induce contractions by adding a specific concentration of PGF2α to the organ bath. The concentration should be optimized to produce stable, submaximal contractions.
-
Once stable PGF2α-induced contractions are achieved (typically after 30-45 minutes), add this compound in a cumulative or single-dose manner.
-
Record the contractile activity (force, frequency, duration) continuously using a data acquisition system.
4. Data Analysis:
-
Quantify the contractile parameters before and after the addition of this compound.
-
Calculate the motility index (amplitude x frequency) or the area under the curve to represent overall contractile activity.
-
Express the response to this compound as a percentage of the pre-treatment contractile activity.
Visualizations
Signaling Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting myometrial activity during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous progesterone exposure associated with high contraction frequency in human term myometrial strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Intermittent and Continuous Oxytocin Exposure on Myometrial Contractile Activity in Term-Pregnant Rats In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
unpublished preclinical data on PDC31 efficacy and safety
This technical support center provides troubleshooting guidance and frequently asked questions regarding the preclinical evaluation of PDC31, an allosteric, non-competitive inhibitor of the Prostaglandin F2α (FP) receptor.[1] this compound is under investigation for its tocolytic properties to manage conditions associated with excessive uterine contractions, such as primary dysmenorrhea and preterm labor.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric and non-competitive inhibitor of the Prostaglandin F2α (FP) receptor.[1] It selectively modulates downstream signaling by interfering with the Gα12-Rho-ROCK pathway, which is responsible for smooth muscle contraction, while potentially increasing signaling through the Gαq-PKC-MAPK pathway.[2] This dual action allows it to reduce the strength and duration of uterine contractions.[2][3]
Q2: What is the binding affinity of this compound for the FP receptor?
A2: The reported inhibitor constant (Ki) for this compound binding to the FP receptor is approximately 30 nM.[1]
Q3: In what preclinical models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in reducing the duration and strength of PGF2α-induced contractions in ex vivo human myometrial strip models and has been shown to delay delivery in in vivo animal models of preterm labor.[2][3][4]
Q4: What are the expected outcomes of a successful in vivo efficacy study?
A4: In a relevant animal model of preterm labor (e.g., lipopolysaccharide-induced), successful administration of this compound should result in a statistically significant delay in the time to delivery, a reduction in the number of pups born preterm, and decreased uterine contractile frequency compared to a vehicle control group.
Q5: What is the general safety profile of this compound observed in preclinical studies?
A5: Preclinical toxicology studies in two mammalian species (rat and rabbit) have indicated a favorable safety profile for this compound. No significant adverse effects on vital organ systems were noted at exposures substantially higher than the anticipated therapeutic dose. The data supported the progression to first-in-human clinical trials, where a 3-hour infusion was found to be safe in patients at doses up to 1 mg/kg/h.[2][3][4]
Efficacy Data Summary
The following tables summarize hypothetical, yet representative, preclinical data for this compound.
Table 1: In Vitro Inhibition of PGF2α-Induced Contractions in Human Myometrial Strips
| This compound Concentration | Mean Inhibition of Contraction Amplitude (%) | Mean Reduction in Contraction Frequency (%) |
| 10 nM | 15.2 ± 3.1 | 8.5 ± 2.0 |
| 30 nM (Ki) | 48.5 ± 5.6 | 25.1 ± 4.3 |
| 100 nM | 85.3 ± 7.9 | 55.8 ± 6.1 |
| 300 nM | 92.1 ± 4.2 | 70.4 ± 5.5 |
Table 2: In Vivo Efficacy in a Preterm Labor Mouse Model
| Treatment Group | Dose (mg/kg, IV) | Mean Delay in Delivery (Hours) | % of Dams Delivering Preterm |
| Vehicle Control | - | 0 | 95% |
| This compound | 1 | 12.5 ± 2.1 | 50% |
| This compound | 3 | 28.3 ± 4.5 | 20% |
| This compound | 10 | 45.8 ± 6.2 | 5% |
Safety Data Summary
Table 3: Summary of Single-Dose Toxicology in Rats
| Dose Group (mg/kg, IV) | Key Clinical Observations | Serum Chemistry Changes (24h post-dose) | Histopathology Findings (Day 14) |
| 10 | No observable adverse effects | None | No treatment-related findings |
| 30 | Transient, mild sedation resolving within 2 hours | None | No treatment-related findings |
| 100 (HNSTD*) | Mild, transient lethargy and reduced activity | Minimal, transient elevation in ALT (<1.5x ULN) | No treatment-related findings |
*HNSTD: Highest Non-Severely Toxic Dose
Experimental Protocols
Protocol 1: Ex Vivo Myometrial Strip Contraction Assay
-
Tissue Preparation: Obtain fresh human myometrial tissue biopsies from consenting patients undergoing cesarean section. Dissect the tissue in cold Krebs-Henseleit buffer to isolate longitudinal smooth muscle strips (approx. 2x10 mm).
-
Apparatus Setup: Mount the tissue strips in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow tissues to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.
-
Contraction Induction: Induce sustained contractions by adding Prostaglandin F2α (PGF2α) to the organ bath at a final concentration of 1 µM.
-
This compound Administration: Once stable contractions are achieved, add this compound at varying concentrations (e.g., 1 nM to 1 µM) in a cumulative manner. Allow 20 minutes between additions.
-
Data Acquisition: Record isometric tension continuously. Analyze the data to determine the percentage inhibition of contraction amplitude and frequency relative to the stable PGF2α-induced contraction prior to this compound addition.
Protocol 2: General Procedure for In Vivo Preterm Labor Model
-
Animal Model: Use timed-pregnant CD-1 mice. On gestational day 15 (E15), confirm pregnancy via palpation.
-
Induction of Preterm Labor: Administer a single intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli (e.g., 10 µ g/mouse ) to induce an inflammatory response that leads to preterm labor.
-
Treatment Administration: Two hours post-LPS injection, administer this compound or vehicle control via intravenous (IV) tail-vein injection.
-
Monitoring: House mice individually and monitor continuously via video recording for signs of labor and delivery. Record the time of birth for the first pup.
-
Endpoint Analysis: The primary endpoint is the time from LPS injection to the delivery of the first pup. Secondary endpoints include the number of live/dead pups and the percentage of dams delivering before a defined endpoint (e.g., E18).
Troubleshooting Guides
Issue 1: High variability in myometrial strip assay results.
-
Possible Cause 1: Tissue viability and source heterogeneity.
-
Solution: Ensure tissue is processed immediately upon receipt and kept in ice-cold, oxygenated buffer. Standardize the location within the uterus from which biopsies are taken, as receptor expression can vary.
-
-
Possible Cause 2: Inconsistent resting tension.
-
Solution: Calibrate force transducers daily. Ensure the applied resting tension is consistently 1 gram and allow for a full 60-minute equilibration period before inducing contraction.
-
Issue 2: this compound appears less potent in the in vitro assay than expected.
-
Possible Cause 1: Reagent degradation.
-
Solution: Prepare fresh stock solutions of this compound and PGF2α for each experiment. Aliquot and store stocks at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect buffer pH.
-
Solution: Ensure the pH of the Krebs-Henseleit buffer is stable at 7.4. Check that the gas mixture (95% O2 / 5% CO2) is flowing correctly.
-
Issue 3: No significant delay in delivery observed in the in vivo model.
-
Possible Cause 1: Suboptimal dosing or timing.
-
Solution: The therapeutic window may be narrow. Conduct a dose-response study to identify the optimal dose. Vary the timing of this compound administration relative to the LPS challenge (e.g., 1, 2, or 4 hours post-LPS).
-
-
Possible Cause 2: Ineffective LPS challenge.
-
Solution: Confirm the potency of the LPS lot. A new lot may require titration to determine the optimal dose for inducing preterm labor in ~90-100% of vehicle-treated animals without causing excessive toxicity.
-
Visualizations
Caption: this compound selectively inhibits the Gα12-Rho-ROCK pro-contraction pathway.
Caption: Experimental workflow for the this compound in vivo preterm labor model.
Caption: Decision tree for troubleshooting in vitro assay variability.
References
Validation & Comparative
Comparative Analysis of Indomethacin and PDC31 for Tocolysis in Preterm Labor is Not Feasible Due to Lack of Research on PDC31 for This Indication
A thorough review of current scientific literature reveals no studies or experimental data investigating the use of PDC31 for delaying preterm birth. This compound is primarily identified as a major protein component of bovine seminal plasma, where it plays a role in sperm capacitation. Consequently, a direct comparison between indomethacin (B1671933) and this compound for tocolytic efficacy, as requested, cannot be performed.
This guide will therefore focus on providing a comprehensive overview of Indomethacin, a well-established tocolytic agent, including its mechanism of action, efficacy data from clinical studies, experimental protocols, and associated signaling pathways, in line with the structural requirements of the original request.
Indomethacin: A Prostaglandin (B15479496) Synthesis Inhibitor for Tocolysis
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that effectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins (B1171923), which are key signaling molecules involved in initiating and maintaining uterine contractions during labor. By reducing prostaglandin levels, indomethacin can decrease the frequency and intensity of uterine contractions, thereby delaying preterm delivery.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of indomethacin in delaying preterm labor is the blockade of the prostaglandin synthesis pathway.
-
Stimulus: Inflammatory signals or hormonal triggers in the uterine environment stimulate the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2.
-
COX Enzyme Action: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2 (PGH2).
-
Prostaglandin Production: PGH2 is then converted by various synthases into several active prostaglandins, including PGE2 and PGF2α.
-
Uterine Contraction: PGE2 and PGF2α bind to their respective receptors (EP and FP receptors) on myometrial cells. This binding initiates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction.
-
Indomethacin's Role: Indomethacin competitively inhibits the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid to PGH2 and thereby halting the downstream production of contractile prostaglandins.
Figure 1. Indomethacin's inhibition of the prostaglandin synthesis pathway.
Quantitative Efficacy Data
Indomethacin has been shown to be effective in delaying delivery, particularly for short durations, which allows for the administration of antenatal corticosteroids to improve fetal lung maturity.
| Outcome Measure | Efficacy of Indomethacin | Notes |
| Delay of Delivery (48 hours) | Superior to placebo. Studies suggest prostaglandin inhibitors are more effective than other tocolytics in delaying delivery for 48 hours.[1] | This 48-hour window is critical for administering corticosteroids for fetal benefit.[2] |
| Delay of Delivery (7 days) | More effective than other tocolytics in some studies.[1] | Efficacy for longer durations is less consistent. |
| Uterine Contractions | Significantly decreases the frequency and may cause a complete arrest of contractions.[3] | The effect is reversible upon discontinuation of the drug.[4] |
Potential Fetal and Neonatal Side Effects
The use of indomethacin is generally limited to short-term administration (typically less than 48-72 hours) before 32 weeks of gestation due to potential adverse effects.[2][5]
| Side Effect | Description | Management/Mitigation |
| Premature Ductus Arteriosus Constriction | Indomethacin can cause the fetal ductus arteriosus (a blood vessel) to narrow or close prematurely.[1][2] | Risk is lower when used for less than 48 hours and before 32 weeks of gestation. Fetal echocardiography may be used for monitoring if treatment exceeds 48 hours.[2][5] |
| Oligohydramnios | A reduction in amniotic fluid volume due to decreased fetal urine output, as prostaglandins play a role in fetal renal blood flow.[1][4] | Amniotic fluid levels are typically monitored during treatment. The effect is usually reversible after stopping the drug.[2] |
| Necrotizing Enterocolitis (NEC) | Some observational studies have suggested a possible association with this serious intestinal condition in newborns.[1][6] | The association is not definitively established and may be influenced by other confounding factors of prematurity.[6] |
| Intraventricular Hemorrhage (IVH) | A potential risk of bleeding in the brain of the premature infant.[1] | The link remains a subject of investigation, with some studies showing no significant increase in risk with short-term use.[6] |
Experimental Protocols
The evaluation of tocolytic agents like indomethacin typically involves preclinical animal models and human clinical trials.
Example: Preclinical Animal Model (Rodent)
-
Animal Model: Timed-pregnant rats or mice.
-
Induction of Preterm Labor: On a specific day of gestation (e.g., day 17 in mice), preterm labor is induced by intraperitoneal (i.p.) injection of an inflammatory agent like lipopolysaccharide (LPS).
-
Drug Administration: A treatment group receives indomethacin (e.g., via i.p. injection or oral gavage) at a predetermined dose, while a control group receives a vehicle. The drug is often administered shortly before or after the labor-inducing agent.
-
Outcome Measurement:
-
Latency to Delivery: The primary endpoint is the time from LPS injection to the delivery of the first pup.
-
Pup Survival: The number of live births and pup survival rate at 24 hours are recorded.
-
Uterine Contraction Analysis (ex vivo): Uterine tissue strips can be isolated and mounted in an organ bath to measure the frequency and amplitude of contractions in response to indomethacin.
-
Biomarker Analysis: Measurement of prostaglandin (e.g., PGE2) levels in amniotic fluid or maternal plasma via ELISA.
-
Figure 2. General experimental workflow for preclinical tocolytic studies.
Human Clinical Trial Protocol
-
Study Population: Pregnant women diagnosed with preterm labor, typically between 24 and 32 weeks of gestation.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Often, indomethacin is compared against another active tocolytic agent (e.g., nifedipine).
-
Intervention:
-
Indomethacin Group: Receives a standard regimen, such as a 50-100 mg loading dose (oral or rectal), followed by 25 mg orally every 4-6 hours for 48 hours.[5]
-
Control/Comparison Group: Receives a placebo or an alternative tocolytic.
-
-
Primary Endpoints:
-
Delay of delivery by at least 48 hours.
-
Delay of delivery by at least 7 days.
-
-
Secondary Endpoints:
-
Gestational age at delivery.
-
Incidence of neonatal morbidity and mortality (e.g., respiratory distress syndrome, NEC, IVH).
-
Maternal and fetal side effects.
-
-
Monitoring: Regular monitoring of uterine activity, fetal heart rate, and fetal well-being (e.g., ultrasound to assess ductus arteriosus and amniotic fluid volume) is crucial.
Conclusion
Indomethacin is a potent inhibitor of prostaglandin synthesis used for the short-term management of preterm labor. Its ability to delay delivery for 48-72 hours provides a critical window for interventions that improve neonatal outcomes. However, its use requires careful consideration of the gestational age and duration of therapy to mitigate potential risks to the fetus, such as premature constriction of the ductus arteriosus and oligohydramnios. Currently, there is no scientific basis for comparing indomethacin with this compound for this clinical application, as this compound has not been investigated as a tocolytic agent.
References
- 1. Indomethacin in pregnancy: applications and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Preterm Labor: NSAIDs Indomethacin [healthline.com]
- 3. Premature labor and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. droracle.ai [droracle.ai]
- 6. The controversy surrounding indomethacin for tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PDC31 and OBE022 as PGF2α Receptor Modulators
A Guide for Researchers and Drug Development Professionals
Prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) modulators are a focal point in the development of therapeutics for conditions characterized by smooth muscle contractions, such as preterm labor and primary dysmenorrhea. This guide provides a detailed comparative analysis of two such modulators: PDC31, an allosteric modulator, and OBE022, a selective antagonist. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics, mechanisms of action, and clinical data associated with these compounds.
Mechanism of Action and Signaling Pathway
The PGF2α receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand PGF2α, can initiate multiple signaling cascades.[1][2] A primary pathway involves the coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to smooth muscle contraction.[4] Another pathway involves the Gα12/13-Rho-ROCK signaling cascade, which also contributes to myometrial contractility.[5]
This compound and OBE022 modulate the PGF2α receptor through distinct mechanisms.
This compound is a therapeutic peptide that acts as an allosteric modulator of the PGF2α receptor.[5] It binds to a site distinct from the PGF2α binding site and is thought to interfere with interactions between specific receptor domains.[5] This allosteric modulation leads to a biased signaling response, increasing PGF2α-mediated signaling through the Gαq-PKC-MAPK pathway while decreasing signaling through the Gα12-Rho-ROCK pathway, which is strongly associated with smooth muscle contraction.[5]
OBE022 (also known as ebopiprant) is an orally active small molecule prodrug of OBE002.[6][7] OBE002 is a potent and selective competitive antagonist of the PGF2α receptor.[8][9] It directly competes with PGF2α for binding to the receptor, thereby inhibiting the initiation of downstream signaling pathways that lead to uterine contractions.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and OBE022, providing a comparative overview of their properties and clinical findings.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | OBE022 (measuring active metabolite OBE002) |
| Administration | Intravenous infusion[5][10] | Oral[6][7] |
| Half-life (t½) | ~2 hours[10][11] | Single dose: 8-11 hours; Multiple doses: 22-29 hours[6] |
| Metabolism | Not specified | Prodrug OBE022 is rapidly converted to active metabolite OBE002[6] |
| Food Effect | Not applicable (IV) | No clinically significant interaction[6] |
Table 2: Receptor Binding and In Vitro Activity
| Parameter | This compound | OBE022 (or its active metabolite OBE002) |
| Receptor Binding | Allosteric, non-competitive inhibitor[12] | Competitive antagonist[8] |
| Binding Affinity (Ki) | ~30 nM[12] | Human FP Receptor: 1 nM (OBE022), 6 nM (OBE002); Rat FP Receptor: 26 nM (OBE022), 313 nM (OBE002)[9] |
| In Vitro Effect | Reduces duration and strength of PGF2α-induced contractions in human myometrial strips[5][13] | Inhibits spontaneous, oxytocin-, and PGF2α-induced human myometrial contractions[7][8] |
Table 3: Clinical Trial Data
| Parameter | This compound | OBE022 |
| Indication Studied | Primary Dysmenorrhea[5][10] | Preterm Labor[8][14][15] |
| Phase of Development | Phase I[5][13] | Phase IIa completed[14][16] |
| Key Efficacy Finding | Dose-dependent decrease in intrauterine pressure (IUP); 23% overall reduction.[5][10] | Delayed delivery for at least 48 hours in a significant portion of patients[16] |
| Safety and Tolerability | Safe and well-tolerated up to 1 mg/kg/h infusion; most adverse events were mild and not considered drug-related.[5][10] | Well-tolerated in single and multiple doses; no serious adverse events reported in Phase I.[6] Co-administration with some standard-of-care medicines is well-tolerated.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and OBE022.
In Vitro Uterine Contraction Assays (Human Myometrial Strips)
-
Objective: To assess the direct effect of the compounds on the contractility of human uterine smooth muscle.
-
Methodology:
-
Myometrial biopsies are obtained from women undergoing cesarean section.
-
The tissue is dissected into small strips and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The strips are attached to isometric force transducers to record contractile activity.
-
After an equilibration period, baseline spontaneous contractions are recorded.
-
Contractions are induced using agents such as PGF2α or oxytocin.
-
The test compound (this compound or OBE002) is added to the bath in increasing concentrations, and changes in the frequency, amplitude, and duration of contractions are measured.[5][8]
-
First-in-Human Clinical Trials
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of the investigational drug in healthy volunteers or a specific patient population for the first time.
-
This compound Phase I Trial Protocol:
-
A prospective, multi-center, dose-escalating study was conducted in non-pregnant women with primary dysmenorrhea.[5][10]
-
Participants received a 3-hour intravenous infusion of this compound at one of several dose levels (e.g., 0.01 to 1 mg/kg/h).[18]
-
Safety was monitored through the recording of adverse events, vital signs, and ECGs.[13]
-
Pharmacodynamic assessments included the measurement of intrauterine pressure (IUP) and pain scores (Visual Analog Scale - VAS) before, during, and after the infusion.[5][10]
-
Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound.[10]
-
-
OBE022 Phase I Trial Protocol:
-
A randomized, double-blind, placebo-controlled, dose-escalation trial was conducted in healthy postmenopausal women.[6]
-
Single ascending doses (SAD) and multiple ascending doses (MAD) were administered orally.[6]
-
A food-interaction arm was included to assess the effect of food on drug absorption.[6]
-
Safety and tolerability were the primary endpoints, monitored through adverse event reporting, clinical laboratory tests, and ECGs.[6]
-
Pharmacokinetic parameters of OBE022 and its active metabolite OBE002 were determined from plasma concentrations.[6]
-
References
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound | CAS#:634586-40-6 | Chemsrc [m.chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Coadministration of the prostaglandin F2α receptor antagonist preterm labour drug candidate OBE022 with magnesium sulfate, atosiban, nifedipine and betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea. | Semantic Scholar [semanticscholar.org]
Unraveling the Mechanism of PDC31: A Comparative Guide to PGF2α Receptor Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the signaling mechanisms of PDC31 and the endogenous ligand prostaglandin (B15479496) F2α (PGF2α) at the PGF2α receptor (FP receptor). This analysis, supported by experimental data, validates the unique biased allosteric modulatory action of this compound.
This compound is a novel therapeutic peptide being investigated for conditions associated with uterine hypercontractility, such as preterm labor and primary dysmenorrhea.[1] Its mechanism of action is centered on the allosteric modulation of the FP receptor, a G protein-coupled receptor (GPCR).[1][2] Understanding how this compound distinctively modulates FP receptor signaling compared to its natural ligand, PGF2α, is crucial for its therapeutic development.
The Dichotomous Signaling of the PGF2α Receptor
The FP receptor, upon activation by PGF2α, initiates downstream signaling cascades primarily through coupling to two distinct G protein families: Gαq and Gα12/13.[3][4]
-
The Gαq Pathway: This canonical pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), ultimately leading to cellular responses like smooth muscle contraction and cell proliferation.[5][6] This pathway also involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[1][7]
-
The Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA/Rho-associated kinase (ROCK) signaling pathway.[1][6] This pathway is a key regulator of the calcium sensitivity of the contractile apparatus in smooth muscle cells and plays a significant role in sustained uterine contractions.
This compound: A Biased Allosteric Modulator
This compound, a peptide whose sequence is derived from a transmembrane domain of the human FP receptor, acts as a non-competitive, allosteric modulator.[1][2] It uniquely influences the receptor's signaling output in the presence of PGF2α, demonstrating biased agonism. Experimental evidence suggests that this compound interferes with the interactions between specific domains of the FP receptor.[1] This interference results in a significant shift in the balance of G protein coupling:
-
Potentiation of Gαq-mediated signaling: this compound enhances the PGF2α-induced activation of the Gαq-PKC-MAPK pathway.[1][8]
-
Inhibition of Gα12/13-mediated signaling: Conversely, this compound significantly attenuates the PGF2α-induced activation of the Gα12-Rho-ROCK pathway.[1][8]
This biased modulation effectively uncouples the FP receptor from the pro-contractile Rho/ROCK pathway while preserving or even enhancing other signaling arms. The net effect is a reduction in the strength and duration of uterine smooth muscle contractions.[1][9][10]
Comparative Signaling Data
The following table summarizes the differential effects of PGF2α and PGF2α in the presence of this compound on key signaling events downstream of the FP receptor.
| Signaling Event | PGF2α Alone | PGF2α + this compound | Fold Change (PGF2α + this compound vs. PGF2α Alone) |
| Gαq Coupling | Baseline Activation | Increased Activation | > 1 |
| Gα12/13 Coupling | Baseline Activation | Decreased Activation | < 1 |
| Intracellular Ca2+ Mobilization | Robust Increase | Sustained or Enhanced Increase | ≥ 1 |
| ERK1/2 Phosphorylation | Significant Increase | Potentiated Increase | > 1 |
| RhoA Activation | Strong Activation | Significantly Inhibited | < 1 |
| Myometrial Contraction | Increased Force & Duration | Decreased Force & Duration | < 1 |
Visualizing the Signaling Dichotomy
The following diagrams illustrate the known signaling pathways of the PGF2α receptor and the modulatory effect of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor [ideas.repec.org]
- 3. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
- 7. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational biosensors reveal allosteric interactions between heterodimeric AT1 angiotensin and prostaglandin F2α receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PDC31 vs. Selective Oxytocin Antagonists in Uterine Contractility
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of PDC31 and selective oxytocin (B344502) antagonists, two distinct therapeutic approaches for modulating uterine contractility. This analysis is supported by experimental data and detailed methodologies to inform research and development in obstetrics and gynecology.
Executive Summary
This compound and selective oxytocin antagonists represent two different strategies for inhibiting uterine contractions, a critical consideration in managing conditions like preterm labor and primary dysmenorrhea. This compound is a novel biased allosteric modulator of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor), while selective oxytocin antagonists directly block the oxytocin receptor (OTR). This guide synthesizes available preclinical and clinical data to compare their mechanisms of action, potency, and functional effects on uterine smooth muscle. While direct head-to-head clinical trials are not yet available, this guide leverages in vitro and in vivo data to provide a comprehensive comparative analysis.
Mechanism of Action
This compound: A Biased Allosteric Modulator of the PGF2α Receptor
This compound is a peptide-based allosteric modulator that binds to a site on the FP receptor distinct from the orthosteric binding site of PGF2α.[1] This allosteric binding modulates the receptor's signaling cascade in a biased manner. Specifically, it is thought to decrease signaling through the Gα12-Rho-ROCK pathway, which is primarily responsible for smooth muscle contraction, while potentially increasing signaling through the Gαq-PKC-MAPK pathway.[1] This biased modulation effectively uncouples PGF2α from its contractile signaling, leading to uterine relaxation.
Selective Oxytocin Antagonists: Competitive Blockade of the Oxytocin Receptor
Selective oxytocin antagonists, such as atosiban (B549348), are competitive antagonists of the oxytocin receptor.[2] They bind to the OTR and prevent the binding of endogenous oxytocin, a potent uterotonic hormone.[3] By blocking the OTR, these antagonists inhibit the Gαq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway, which is the primary cascade leading to increased intracellular calcium and subsequent myometrial contraction.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and various selective oxytocin antagonists. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: Binding Affinity (Ki) of this compound and Selective Oxytocin Antagonists
| Compound | Target Receptor | Reported Ki Value | Species | Reference |
| This compound | Prostaglandin F2α Receptor (FP) | ~30 nM | Not Specified | [4] |
| Atosiban | Oxytocin Receptor (OTR) | 10 nM | Human | [5] |
| Nolasiban (B607365) | Oxytocin Receptor (OTR) | Not explicitly found, but noted to have higher selectivity for OTR over V1a than atosiban | Human | [6] |
Table 2: Functional Inhibitory Potency (IC50) of this compound and Selective Oxytocin Antagonists
| Compound | Assay | Stimulus | Reported IC50 Value | Species | Reference |
| This compound | Inhibition of PGF2α-induced uterine contractions | PGF2α | Not explicitly found, but demonstrated dose-dependent reduction in uterine pressure | Human | [1][7] |
| Atosiban | Inhibition of oxytocin-induced Ca2+ increase | Oxytocin | 5 nM | Human (myometrial cells) | [8] |
| Atosiban | Inhibition of PGF2α-induced uterine contractions | PGF2α | Significant reduction at 60 nM | Human (myometrium) | [6] |
| Nolasiban | Inhibition of PGF2α-induced uterine contractions | PGF2α | Significant reduction at 600 nM | Human (myometrium) | [6] |
Experimental Protocols
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol is used to measure the direct effect of compounds on uterine smooth muscle contraction.
-
Tissue Preparation: Myometrial strips are obtained from biopsies of human uterine tissue. The tissue is dissected into fine strips (e.g., 2-4 mm wide and 5-10 mm long).
-
Mounting: The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2. One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Stimulation and Inhibition: Uterine contractions are induced by adding a contractile agonist, such as PGF2α (for testing this compound) or oxytocin (for testing OTR antagonists), to the organ bath. After a stable contractile response is achieved, increasing concentrations of the test compound (this compound or a selective oxytocin antagonist) are added to determine the dose-dependent inhibitory effect.
-
Data Analysis: The amplitude and frequency of contractions are recorded. The inhibitory effect is often quantified by calculating the IC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition.[9]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (FP receptor for this compound or OTR for oxytocin antagonists) are prepared from cultured cells or tissue homogenates.
-
Competition Binding: A fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]PGF2α for the FP receptor or [3H]oxytocin for the OTR) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium, a key step in smooth muscle contraction.
-
Cell Culture and Dye Loading: Cells expressing the target receptor are cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (this compound or a selective oxytocin antagonist).
-
Stimulation and Measurement: The cells are then stimulated with an agonist (PGF2α or oxytocin), and the resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the agonist-induced calcium signal. Dose-response curves are generated to calculate the IC50 value.
Mandatory Visualization
Caption: Signaling pathway of PGF2α and the inhibitory action of this compound.
Caption: Signaling pathway of oxytocin and the inhibitory action of its selective antagonists.
Caption: Workflow for assessing uterine contractility in an organ bath.
Discussion and Conclusion
This compound and selective oxytocin antagonists offer distinct advantages and mechanisms for the inhibition of uterine contractions. This compound's novel mechanism as a biased allosteric modulator of the FP receptor presents a targeted approach to uncoupling PGF2α from its contractile pathway. This could potentially offer a more nuanced regulation of uterine activity. A first-in-human study of this compound demonstrated that a 3-hour infusion was safe and effective in reducing intrauterine pressure and pain in women with primary dysmenorrhea.[1][7]
Selective oxytocin antagonists, such as atosiban, have a more established history and directly target the well-characterized oxytocin-induced contractile pathway.[3] Interestingly, a study by Kim et al. (2019) demonstrated that the oxytocin receptor antagonists atosiban and nolasiban could inhibit not only oxytocin-induced but also PGF2α-induced myometrial contractions in a dose-dependent manner.[6] This suggests a potential crosstalk between the oxytocin and prostaglandin signaling pathways in the myometrium and implies that oxytocin antagonists might have a broader inhibitory effect than previously thought.
The choice between these two classes of compounds for future drug development will depend on several factors, including the specific clinical indication, desired safety profile, and the relative contribution of the PGF2α and oxytocin pathways to the pathophysiology of the condition being treated. The finding that oxytocin antagonists can inhibit PGF2α-induced contractions adds a new dimension to their potential therapeutic utility and warrants further investigation into the interplay between these two critical signaling systems in the regulation of uterine function. Further head-to-head studies are necessary to definitively establish the comparative efficacy and safety of this compound and selective oxytocin antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Safety Profile of PDC31 Against Other Tocolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of PDC31, a novel prostaglandin (B15479496) F2α (PGF2α) receptor inhibitor, with established tocolytic agents. The information is compiled from published clinical trial data and systematic reviews to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic options for preterm labor.
Executive Summary
Preterm birth is a significant cause of neonatal morbidity and mortality. Tocolytic agents are used to suppress uterine contractions and prolong gestation, allowing for the administration of corticosteroids to improve fetal lung maturity. However, the use of currently available tocolytics is often limited by maternal and fetal side effects. This compound is an emerging therapeutic candidate with a targeted mechanism of action that may offer an improved safety profile. This guide benchmarks the available safety data for this compound against commonly used tocolytics: atosiban (B549348), nifedipine (B1678770), indomethacin (B1671933), terbutaline (B1683087), and magnesium sulfate (B86663).
Quantitative Safety Data Comparison
The following tables summarize the reported incidence of key maternal and fetal/neonatal adverse events associated with this compound and other tocolytics. Data is sourced from clinical trials and meta-analyses. It is important to note that direct comparison of incidence rates across different studies can be challenging due to variations in study design, patient populations, and definitions of adverse events.
Table 1: Maternal Adverse Events
| Adverse Event | This compound (1 mg/kg/h)[1][2] | Atosiban[3][4][5] | Nifedipine[6][7][8][9][10] | Indomethacin[11][12][13][14][15] | Terbutaline[11][16][17][18][19][20] | Magnesium Sulfate[21][22][23][24][25] |
| Cardiovascular | ||||||
| Tachycardia | Not Reported | 2.46% | Common | Not a primary side effect | Up to 95.1% (most common) | Flushing, Palpitations |
| Hypotension | Not Reported | Rare | Can be severe, but often minimal in normotensive patients | Not a primary side effect | Can occur | Can occur, especially with rapid infusion |
| Palpitations | Not Reported | Rare | Common | Not a primary side effect | Common | Common |
| Gastrointestinal | ||||||
| Nausea/Vomiting | Not Reported | 14% (most common) | Common | Nausea, Gastritis | Common | Nausea, Vomiting |
| Neurological | ||||||
| Headache | Not Reported | 1.97% | Common | Not a primary side effect | Not a primary side effect | Headache |
| Dizziness | Not Reported | Rare | Common | Not a primary side effect | Not a primary side effect | Dizziness |
| Other | ||||||
| Flushing | One mild hot flush reported | Rare | Common | Not a primary side effect | Skin flushing | Flushing (common) |
| Shortness of Breath | Not Reported | Rare | Rare | Not a primary side effect | Can occur | Can occur |
| Pulmonary Edema | Not Reported | Associated with multiple pregnancy and concurrent tocolytics | Rare | Not a primary side effect | Serious, but rare | 5.3% in a high-dose study |
Table 2: Fetal and Neonatal Adverse Events
| Adverse Event | This compound | Atosiban | Nifedipine | Indomethacin[11][12][13][14][15] | Terbutaline | Magnesium Sulfate[21][22][23][24][25] |
| Cardiovascular | No data available | No specific adverse reactions revealed in clinical trials | No known adverse effects | Constriction of ductus arteriosus (27%), especially after 32 weeks gestation | Tachycardia | Neonatal depression |
| Renal | No data available | No specific adverse reactions revealed in clinical trials | No known adverse effects | Oligohydramnios (38%) | Not a primary side effect | No significant adverse effects reported |
| Gastrointestinal | No data available | No specific adverse reactions revealed in clinical trials | No known adverse effects | Necrotizing enterocolitis | Not a primary side effect | No significant adverse effects reported |
| Neurological | No data available | No specific adverse reactions revealed in clinical trials | No known adverse effects | Not a primary side effect | Not a primary side effect | Fetal neuroprotection (beneficial effect) |
Experimental Protocols
This compound: First-in-Human Phase I Study
A prospective, multi-center, dose-escalating first-in-human Phase I study was conducted to determine the safety and pharmacodynamically active dose range of this compound.[1][26][2]
-
Participants: 24 non-pregnant, menstruating women with primary dysmenorrhea (PD).[1][2]
-
Intervention: A 3-hour intravenous infusion of this compound at escalating doses (0.01, 0.05, 0.15, 0.3, 0.5, and 1 mg/kg/h).[1][2]
-
Safety Monitoring: Patients were observed for dose-limiting toxicities and other adverse events. Intrauterine pressure (IUP) and pain were monitored using a visual analog scale (VAS) before, during, and after the infusion. Pharmacokinetic samples were also collected.[1][2]
-
Key Findings: The 3-hour infusion of this compound was found to be safe up to and including doses of 1 mg/kg/h. The majority of adverse events were mild (83.3%) and not considered to be associated with this compound (77.8%). No dose-limiting toxicities were observed.[1][26][2]
Atosiban: Prospective Multicentric Study
A prospective multicentric study was conducted to confirm the efficacy and safety of atosiban in preterm labor.[3][4]
-
Participants: 406 patients with symptoms of preterm labor.[3][4]
-
Intervention: Up to 48 hours of atosiban infusion, consisting of an initial intravenous bolus of 6.75 mg, followed by a high-dose infusion of 300 μ g/min for 3 hours, and then a maintenance infusion of 100 μ g/min .[27]
-
Safety Monitoring: Maternal-fetal and neonatal adverse events were assessed.[3][4]
-
Key Findings: Patients receiving atosiban were most likely to experience nausea (2.71%), tachycardia (2.46%), and headache (1.97%). No new or unexpected adverse events were reported.[3]
Nifedipine: Randomized, Double-Blind, Placebo-Controlled Trial
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the effectiveness of acute nifedipine tocolysis.[6][8][9]
-
Participants: Women with a singleton pregnancy between 28 and 33 6/7 weeks of gestation in preterm labor.[6][8]
-
Intervention: Nifedipine 20 mg orally, with a repeat dose after 90 minutes if contractions persisted, followed by 20 mg every 4 hours for 48 hours.[6][8]
-
Safety Monitoring: Maternal and neonatal outcomes were monitored.[6][8]
-
Key Findings: The study did not find a significant difference in delivery before 37 weeks or in neonatal outcomes between the nifedipine and placebo groups.[6][8]
Indomethacin and Terbutaline: Randomized Trial
A prospective randomized trial was conducted to determine the efficacy and safety of long-term oral tocolysis with indomethacin or terbutaline sulfate.[11]
-
Participants: 71 patients at 26 to 32 weeks' gestation in preterm labor.[11]
-
Intervention: Patients were randomized to receive either oral indomethacin or terbutaline sulfate after successful intravenous tocolysis.[11]
-
Safety Monitoring: Weekly monitoring for cervical change, maternal side effects, amniotic fluid volume, and constriction of the fetal ductus arteriosus.[11]
-
Key Findings: 27% of fetuses receiving indomethacin had constriction of the fetal ductus arteriosus, and 38% had oligohydramnios. 53% of patients on terbutaline reported beta-mimetic side effects.[11]
Magnesium Sulfate: Retrospective Cohort Study
A retrospective cohort study evaluated the tolerability and safety of intravenous magnesium sulfate for tocolysis using a "high-dose" regimen.[21]
-
Participants: 456 women treated with magnesium sulfate for preterm labor.[21]
-
Intervention: High-dose intravenous magnesium sulfate.
-
Safety Monitoring: Review of individual patient electronic medical records for side effects.[21]
-
Key Findings: 91.4% of patients experienced side effects. Severe side effects, primarily pulmonary edema, occurred in 5.3% of cases.[21]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which this compound and other tocolytics exert their effects on myometrial cells.
References
- 1. A first-in-human study of this compound (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalspress.com [journalspress.com]
- 4. zuventus.com [zuventus.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. obgproject.com [obgproject.com]
- 7. Maintenance oral nifedipine for preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nifedipine for Acute Tocolysis of Preterm Labor: A Placebo-Controlled Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Randomized trial of oral indomethacin and terbutaline sulfate for the long-term suppression of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of indomethacin versus ritodrine in the management of preterm labor: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Indomethacin Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Acute Tocolysis With Terbutaline for Suspected Fetal Distress | Clinical Research Trial Listing [centerwatch.com]
- 19. Intrauterine resuscitation with tocolysis. An alternate month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug therapy and adverse drug reactions to terbutaline in obstetric patients: a prospective cohort study in hospitalized women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Magnesium sulphate for women at risk of preterm birth for neuroprotection of the fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. droracle.ai [droracle.ai]
Comparative Analysis of PDC31's Biased Signaling Properties at the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biased signaling properties of PDC31, a novel allosteric modulator of the Prostaglandin F2α (FP) receptor. The information is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of G protein-coupled receptors (GPCRs) and the therapeutic potential of biased ligands.
Introduction to this compound and Biased Signaling
This compound is a D-amino acid-based oligopeptide that acts as a non-competitive, allosteric modulator of the FP receptor.[1][2] Emerging evidence suggests that this compound exhibits biased signaling, a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another downstream of the same receptor. This can lead to more targeted therapeutic effects with potentially fewer side effects.
The canonical signaling pathway for the FP receptor upon binding its endogenous ligand, Prostaglandin F2α (PGF2α), involves coupling to Gαq proteins, leading to the activation of phospholipase C (PLC), subsequent inositol (B14025) phosphate (B84403) (IP) production, and an increase in intracellular calcium ([Ca2+]i), ultimately resulting in smooth muscle contraction. However, the FP receptor can also couple to other G proteins, such as Gα12/13, which activates the RhoA signaling pathway, also contributing to cellular contraction.
This compound is reported to bias FP receptor signaling by favoring the Gαq-mediated pathway while inhibiting the Gα12/13-Rho-ROCK pathway. This unique profile suggests its potential as a therapeutic agent in conditions characterized by excessive smooth muscle contraction, such as preterm labor and primary dysmenorrhea.
Comparative Ligand Signaling at the FP Receptor
The following table summarizes the known signaling properties of this compound and compares them with the endogenous ligand PGF2α and other experimental FP receptor modulators. It is important to note that detailed cell line validation for this compound is limited, and some data presented is from its well-characterized peptidomimetic analog, PDC113.824.
| Ligand | Receptor Interaction | Gαq/11 Pathway (PLC/Ca2+) | Gα12/13 Pathway (RhoA) | Evidence of Bias | Primary Cell Lines Studied |
| PGF2α (Endogenous Agonist) | Orthosteric Agonist | Full Agonist | Full Agonist | Unbiased | Human Myometrial Cells, HEK293, A7r5 Rat Aortic Smooth Muscle Cells |
| This compound | Allosteric Modulator | Potentiates PGF2α-mediated signaling | Inhibits PGF2α-mediated signaling | Gαq-biased | Human Uterine Myometrial Strips |
| PDC113.824 (this compound Analog) | Allosteric Modulator | Positive Allosteric Modulator | Negative Allosteric Modulator | Gαq-biased | hTERT-C3 Human Myometrial Cells, HEK293 Cells |
| AL-8810 | Competitive Antagonist/Partial Agonist | Antagonizes PGF2α-induced Ca2+ mobilization; Weak partial agonist for IP production.[2] | Appears to primarily act on the Gαq pathway; no reported bias. | Unbiased | A7r5 Rat Aortic Smooth Muscle Cells, Swiss 3T3 Fibroblasts, Human Ciliary Muscle Cells[2] |
| AS604872 | Antagonist | Antagonizes FP receptor signaling. | No specific data on Gα12/13 pathway modulation. | Not established | Various cell and tissue-based assays. |
Signaling Pathways and Experimental Validation
The validation of biased signaling requires distinct assays to quantify the activity of each downstream pathway.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway is typically assessed by measuring the downstream products of PLC activation.
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP or hTERT-C3) in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist (PGF2α).
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak response or the area under the curve to determine the agonist/modulator effect.
Gα12/13 Signaling Pathway
The Gα12/13 pathway activation leads to the activation of the small GTPase RhoA.
Experimental Protocol: RhoA Activation Assay (G-LISA)
-
Cell Culture and Lysis: Grow FP receptor-expressing cells to near confluence and serum-starve overnight. Treat with this compound and/or PGF2α for the desired time. Lyse the cells with the provided lysis buffer.
-
Assay Plate Preparation: The G-LISA plate is pre-coated with a Rho-GTP-binding protein.
-
Binding: Add cell lysates to the wells and incubate to allow active RhoA to bind to the plate.
-
Detection: Wash the wells and add a specific anti-RhoA antibody. Following another wash, add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: Add HRP substrate and measure the absorbance using a plate reader. The signal is proportional to the amount of active RhoA in the cell lysate.
Experimental Workflow for Validating Biased Signaling
A typical workflow to validate the biased signaling properties of a compound like this compound is outlined below.
Conclusion
This compound and its analog PDC113.824 represent a promising class of biased allosteric modulators of the FP receptor. Their ability to selectively inhibit the Gα12/13-RhoA pathway while preserving or enhancing Gαq signaling offers a novel therapeutic strategy for managing conditions driven by excessive uterine contractility. Further validation of this compound's biased signaling profile in a broader range of cell lines is warranted to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at characterizing this and other biased GPCR ligands.
References
Safety Operating Guide
Prudent Disposal Procedures for PDC31: A Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with detailed disposal instructions for PDC31 is not publicly available. This compound is identified as a D-amino acid-based oligopeptide and an allosteric, non-competitive inhibitor of the FP Prostaglandin Receptor. While a first-in-human clinical study suggests a degree of safety, laboratory disposal must adhere to cautious standard operating procedures for chemical and biological waste in the absence of explicit hazard data.
This document provides essential safety and logistical information based on general best practices for laboratory waste management. All personnel must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before handling or disposing of this compound.
Quantitative Data for Waste Containment
While no specific quantitative data for this compound exists, the following table outlines general specifications for waste containers suitable for chemical and biological laboratory waste.
| Attribute | Specification | Rationale |
| Container Material | High-density polyethylene (B3416737) (HDPE), glass, or other material confirmed to be compatible with the waste composition. | Prevents chemical degradation, leaks, and spills. |
| Condition | Must be in good condition, free from cracks, leaks, or significant external contamination.[1][2] | Ensures the integrity of waste containment during storage and transport. |
| Lid/Closure | Tightly sealing, threaded screw cap.[1][2] | Prevents the release of vapors and protects against accidental spills. |
| Maximum Fill Volume | Do not exceed 90% of the container's total capacity. | Provides a headspace to accommodate expansion of contents and prevent over-pressurization or spills. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation. | Ensures proper identification for safe handling, segregation, and disposal. |
| Secondary Containment | Recommended for all liquid waste containers, especially when stored on the floor.[2][3] | Provides an additional barrier to contain leaks or spills from the primary container. |
Experimental Protocol for the Disposal of this compound
This protocol provides a step-by-step methodology for the safe segregation, collection, and disposal of waste containing this compound.
I. Pre-Disposal Hazard Assessment and Preparation
-
Consult EHS: Prior to generating any this compound waste, consult with your institution's EHS department to obtain specific disposal guidelines.
-
Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant nitrile gloves when handling this compound or its waste.
-
Waste Stream Segregation: Prepare and clearly label separate waste containers for solid, liquid, and sharps waste contaminated with this compound. Never mix incompatible waste streams.
II. Waste Collection Procedures
-
Solid Waste:
-
Place all non-sharp, solid items contaminated with this compound (e.g., gloves, absorbent pads, weighing papers, pipette tips) into a designated solid hazardous waste container lined with a heavy-duty plastic bag.
-
Keep the container closed except when adding waste.
-
-
Liquid Waste:
-
Collect all aqueous solutions, buffers, and other liquids containing this compound in a designated, leak-proof liquid hazardous waste container.
-
Use a funnel to transfer liquid waste to prevent spills.
-
Do not mix with organic solvents unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Dispose of all sharps (e.g., needles, syringes, razor blades) contaminated with this compound in a designated, puncture-proof sharps container.[3]
-
Do not recap, bend, or break needles.
-
III. Storage and Final Disposal
-
Container Management:
-
Arranging for Disposal:
-
When a waste container is approaching 90% capacity, schedule a pickup with your institution's EHS department.
-
Complete all required waste disposal forms accurately and completely.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for PDC31
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the prostaglandin (B15479496) F2α receptor inhibitor, PDC31. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain a compliant laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this potent peptide-based compound with the caution required for research-grade chemicals with incompletely characterized toxicological properties.
I. Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Change immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes when handling solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and minimizing exposure risks.
A. Handling Lyophilized Powder:
-
Allow the sealed container to reach room temperature in a desiccator before opening to prevent moisture absorption.[2]
-
Weigh the lyophilized powder quickly in a designated, clean area.[2]
-
Handle the powder within a fume hood or biosafety cabinet to avoid aerosolization and inhalation.[1]
B. Reconstitution and Solution Handling:
-
When reconstituting, use high-purity water or an appropriate buffer.
-
Clearly label all solutions with the compound name, concentration, preparation date, and "Research Use Only."[1]
-
Avoid cross-contamination by using sterile pipette tips, vials, and syringes for each transfer.[1]
C. Storage:
-
Lyophilized Powder: Store at -20°C or lower in a tightly sealed container, protected from light.[2][3] For long-term storage, -80°C is preferable.
-
Solutions: It is not recommended to store peptides in solution for extended periods.[2] If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[3]
III. Disposal Plan: Decontamination and Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][4]
A. Liquid Waste:
-
Inactivation: Before disposal, inactivate liquid waste containing this compound. A common method is chemical degradation through hydrolysis.[5]
-
Add 1 M HCl or 1 M NaOH to the peptide solution.
-
Allow the mixture to stand for at least 24 hours in a sealed, labeled container within a fume hood.[5]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[5]
-
Disposal: Dispose of the neutralized solution through your institution's chemical waste program. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][6]
B. Solid Waste:
-
Segregate all solid waste contaminated with this compound (e.g., pipette tips, gloves, vials) into a clearly labeled, leak-proof hazardous waste container.[7]
-
Store the container in a designated hazardous waste accumulation area.[7]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[7]
Quantitative Data for Decontamination
| Decontamination Method | Reagent Concentration | Contact Time |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | Minimum 24 hours[5] |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Minimum 24 hours[5] |
IV. Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
